molecular formula C14H19NO3 B3132636 Tert-butyl N-(3-oxo-1-phenylpropyl)carbamate CAS No. 374725-03-8

Tert-butyl N-(3-oxo-1-phenylpropyl)carbamate

Cat. No.: B3132636
CAS No.: 374725-03-8
M. Wt: 249.3 g/mol
InChI Key: ZGPCDZZHEWGTEU-UHFFFAOYSA-N
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Description

Tert-butyl N-(3-oxo-1-phenylpropyl)carbamate (CAS 374725-03-8) is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a phenyl group, and a ketone moiety . With a molecular formula of C₁₄H₁₉NO₃ and a molecular weight of 249.30 g/mol, this compound serves as a valuable synthetic intermediate in organic and medicinal chemistry . Its structural characteristics make it a versatile building block for constructing peptidomimetics and other bioactive molecules . The Boc group is widely used to protect amines in multi-step synthesis, and the ketone functionality provides a handle for further chemical modifications . This compound is synthesized via coupling reactions involving reagents such as EDC, HOBt, and NMM in DMF . It is offered for research applications only and is strictly not intended for diagnostic, therapeutic, or veterinary use. Researchers are advised to consult the safety data sheet (MSDS) prior to use and handle the product appropriately.

Properties

IUPAC Name

tert-butyl N-(3-oxo-1-phenylpropyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-12(9-10-16)11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPCDZZHEWGTEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"Tert-butyl N-(3-oxo-1-phenylpropyl)carbamate" synthesis and characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of tert-butyl N-(3-oxo-1-phenylpropyl)carbamate

Foreword: The Strategic Importance of Boc-Protected β-Amino Carbonyls

In the landscape of modern organic synthesis and medicinal chemistry, the β-amino carbonyl moiety is a privileged scaffold, forming the backbone of numerous pharmaceuticals and natural products.[1] The Mannich reaction, a classic method for their construction, underscores their accessibility and versatility.[2][3] When the amine functionality within this scaffold is protected by a tert-butyloxycarbonyl (Boc) group, it unlocks a powerful synthetic intermediate. The Boc group is renowned in peptide synthesis and broader organic chemistry for its stability under a wide range of conditions and its clean, acid-labile deprotection.[4][][6]

This guide provides a detailed examination of This compound , a chiral β-amino aldehyde bearing a Boc-protected amine. We will move beyond a simple recitation of facts to explore the causal logic behind a robust synthetic strategy, detailing the "why" of each experimental choice. This document is designed for the practicing researcher, offering field-proven insights into its synthesis, purification, and rigorous characterization.

I. Synthetic Strategy: A Multi-Step Approach from L-Phenylalanine

While a one-pot, three-component Mannich-type reaction is conceptually appealing for constructing β-amino carbonyls, a multi-step sequence starting from a readily available chiral precursor often provides superior control over purity and stereochemistry.[1][7][8] Our selected strategy leverages the chiral pool by starting with L-Phenylalanine, ensuring a defined stereocenter in the final product. This approach is divided into three core transformations: amine protection, carboxylic acid reduction, and subsequent mild oxidation to the target aldehyde.

SynthesisWorkflow cluster_0 Step 1: Amine Protection cluster_1 Step 2: Reduction cluster_2 Step 3: Oxidation A L-Phenylalanine B N-Boc-L-Phenylalanine A->B (Boc)₂O, Base (e.g., NaOH, TEA) C N-Boc-L-Phenylalaninol B->C Reducing Agent (e.g., BH₃·THF, LiAlH₄) D tert-butyl N-((R)-3-oxo-1-phenylpropyl)carbamate (Target Molecule) C->D Mild Oxidant (e.g., DMP, PCC)

Caption: Synthetic workflow from L-Phenylalanine to the target β-amino aldehyde.

Causality Behind the Synthetic Design:
  • N-Boc Protection: The initial step is the protection of the primary amine of L-Phenylalanine. The Boc group is ideal for this purpose; it is introduced using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[4][9] This protection is critical as it prevents the nucleophilic amine from participating in unwanted side reactions during the subsequent reduction and oxidation steps. Its steric bulk also influences the conformation of the molecule.

  • Reduction to Phenylalaninol: The carboxylic acid of N-Boc-L-Phenylalanine is a poor electrophile and must be reduced to a primary alcohol to serve as a precursor for the aldehyde. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃·THF) are effective for this transformation. The choice of reagent depends on scale and functional group tolerance. This step yields N-Boc-L-Phenylalaninol, a stable, isolable intermediate.

  • Mild Oxidation to the Aldehyde: The final step is the oxidation of the primary alcohol to the aldehyde. This is the most delicate step, as over-oxidation would lead to the formation of the carboxylic acid, returning to the starting material's oxidation state. Therefore, a mild, controlled oxidizing agent is paramount. Dess-Martin Periodinane (DMP), Pyridinium chlorochromate (PCC), or Swern oxidation conditions are standard choices that efficiently stop the oxidation at the aldehyde stage.

II. Detailed Experimental Protocols

The following protocols are presented as a self-validating system, with explanations for each critical manipulation.

Protocol 1: Synthesis of N-Boc-L-Phenylalanine
  • Dissolution: In a round-bottom flask, dissolve L-Phenylalanine (1.0 eq.) in a 1:1 mixture of dioxane and 1M sodium hydroxide (NaOH) solution. The basic aqueous solution deprotonates the amino group, increasing its nucleophilicity.[4]

  • Boc Anhydride Addition: Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in dioxane dropwise over 30 minutes. Maintaining a low temperature controls the exothermicity of the reaction.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Concentrate the mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.

  • Acidification & Extraction: Cool the aqueous layer again to 0 °C and acidify to pH 2-3 with 1M hydrochloric acid (HCl). The product, being a carboxylic acid, will precipitate or become extractable into an organic solvent. Extract the product with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-L-Phenylalanine as a white solid, which is typically used in the next step without further purification.

Protocol 2: Synthesis of N-Boc-L-Phenylalaninol
  • Setup: In an oven-dried, two-necked flask under an argon atmosphere, dissolve N-Boc-L-Phenylalanine (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Reducing Agent Addition: Cool the solution to 0 °C. Add Borane-THF complex (BH₃·THF, 1.0 M solution in THF, 1.2 eq.) dropwise via a syringe. An inert atmosphere is crucial as borane reacts with atmospheric moisture.

  • Reaction: Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4 hours. Monitor by TLC until the starting material is consumed.

  • Quenching: Cautiously quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases. This neutralizes the excess borane.

  • Solvent Removal: Remove the solvents under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel to yield N-Boc-L-Phenylalaninol.

Protocol 3: Synthesis of tert-butyl N-((R)-3-oxo-1-phenylpropyl)carbamate
  • Setup: In an oven-dried flask under an argon atmosphere, dissolve N-Boc-L-Phenylalaninol (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Oxidant Addition: Add Dess-Martin Periodinane (DMP, 1.2 eq.) portion-wise at room temperature. The reaction is typically fast, occurring within 1-2 hours.

  • Reaction Monitoring: Monitor the reaction closely by TLC.

  • Quenching: Upon completion, quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ solution and saturated sodium thiosulfate (Na₂S₂O₃) solution. Stir vigorously for 30 minutes until the layers are clear.

  • Extraction and Washing: Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers, wash with saturated NaHCO₃ and brine.

  • Final Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The resulting crude aldehyde is often sensitive and should be purified quickly by flash column chromatography on silica gel to yield the final product.

III. Characterization and Data Validation

Rigorous characterization is essential to confirm the structure and purity of the synthesized This compound . The expected data from standard analytical techniques are summarized below.

Technique Functional Group / Protons Expected Chemical Shift / Wavenumber Key Features
¹H NMR Aldehyde (CHO)~9.7 ppmTriplet (t), J ≈ 1.5 Hz
Aromatic (Ar-H)~7.2 - 7.4 ppmMultiplet (m), 5H
Amide (NH)~5.1 ppmBroad doublet (br d)
Methine (CH-N)~5.0 ppmMultiplet (m), 1H
Methylene (CH₂)~3.0 ppmMultiplet (m), 2H
tert-Butyl (C(CH₃)₃)~1.4 ppmSinglet (s), 9H
¹³C NMR Aldehyde (C=O)~201 ppm
Carbamate (C=O)~155 ppm
Aromatic (Ar-C)~126 - 141 ppm4 signals expected
Quaternary (O-C(CH₃)₃)~80 ppm
Methine (CH-N)~55 ppm
Methylene (CH₂)~48 ppm
Methyl (C(CH₃)₃)~28 ppm
FT-IR N-H Stretch (Amide)~3350 cm⁻¹Broad peak
C-H Stretch (Aldehyde)~2820, 2720 cm⁻¹Two characteristic weak peaks
C=O Stretch (Aldehyde)~1725 cm⁻¹Strong, sharp peak
C=O Stretch (Carbamate)~1690 cm⁻¹Strong, sharp peak
Mass Spec. Molecular IonC₁₄H₁₉NO₃MW: 249.31
(ESI+)[M+H]⁺, [M+Na]⁺m/z = 250.14, 272.12

Note: NMR chemical shifts are reported in ppm relative to TMS and can vary slightly based on the solvent used (typically CDCl₃).[10]

IV. Conclusion

This guide has detailed a logical and robust multi-step synthesis for this compound from a chiral precursor. The causality-driven approach, emphasizing the rationale behind the choice of reagents and reaction conditions, provides a framework for researchers to adapt and troubleshoot this synthesis. The comprehensive characterization data serves as a benchmark for validating the identity and purity of the final compound, ensuring its suitability for subsequent applications in drug development and complex molecule synthesis.

References

  • Synthesis of β-Aminoketones and Construction of Highly Substituted 4-Piperidones by Mannich Reaction Induced by Persistent Radical Cation Salts. ACS Publications. [Link]

  • Microwave-Assisted Multi-Component Synthesis of β-Amino Ketones via Mannich Reaction Approach Using Heterogeneous SNPs Catalyst. RASĀYAN Journal of Chemistry. [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. [Link]

  • Synthesis of β-Amino Carbonyl Compounds via Mannich reaction using sulfated MCM-41. International Journal of Innovative Research in Science, Engineering and Technology. [Link]

  • Recent progress in the chemistry of β-aminoketones. RSC Publishing. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Mannich reaction. Wikipedia. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • This compound. PubChem. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern Medical Center. [Link]

Sources

"Tert-butyl N-(3-oxo-1-phenylpropyl)carbamate" chemical properties and stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Tert-butyl N-(3-oxo-1-phenylpropyl)carbamate: Chemical Properties, Stability, and Handling Protocols Content Type: Technical Monograph & Operational Guide Audience: Synthetic Organic Chemists, Process Development Scientists, and CMC Leads.

Executive Technical Summary

This compound (CAS: 333387-97-6 for racemate; 212560-65-1 for R-isomer) is a high-value chiral building block, primarily utilized as a masked


-amino alcohol precursor in the synthesis of serotonin reuptake inhibitors (SSRIs) such as Dapoxetine.

Chemically, it represents a "dual-labile" system: it possesses an acid-sensitive carbamate (Boc) protecting group and an oxidatively sensitive aldehyde functionality. This bifunctional nature creates a narrow stability window, requiring precise environmental controls to prevent spontaneous degradation into N-Boc-3-phenylpropionic acid derivatives or deprotected amino-aldehyde oligomers.

This guide defines the physicochemical baseline, degradation kinetics, and mandatory handling protocols to maintain >98% purity during storage and synthetic application.

Physicochemical Characterization

The following data aggregates experimental values and calculated properties for the R-enantiomer, the most common pharmacophore precursor.

PropertySpecification / ValueNotes
IUPAC Name This compoundAlso known as Boc-β-phenyl-3-aminopropanal.
Molecular Formula C₁₄H₁₉NO₃
Molecular Weight 249.31 g/mol
Physical State White to off-white waxy solidLow melting point creates handling challenges.
Melting Point 61–65 °CSharp endotherm indicates high purity; broadens significantly with oxidation.
Solubility Soluble: DCM, THF, EtOAc, MeOHInsoluble: Water, HexanesSoluble in most polar aprotic solvents.
Chirality C1 is a chiral center (Benzylic)Available as R (CAS 212560-65-1) or S (CAS 135865-78-0).
pKa (Calculated) ~11.5 (Carbamate NH)Non-basic until deprotected.

Stability Profile & Degradation Mechanisms

The compound's stability is dictated by two competing degradation pathways: Oxidative Deformylation and Acid-Catalyzed Hydrolysis . Understanding these mechanisms is critical for process control.

Intrinsic Instability Pathways
  • Aerobic Oxidation (Primary Failure Mode): The terminal aldehyde is highly susceptible to autoxidation, converting the compound into 3-[(tert-butoxycarbonyl)amino]-3-phenylpropanoic acid. This reaction accelerates in the presence of light and transition metal traces.

  • Acidolysis (Secondary Failure Mode): Exposure to Brønsted acids (even atmospheric HCl vapors or acidic silica gel) cleaves the Boc group. The resulting free amino-aldehyde is unstable and rapidly undergoes intermolecular condensation (Schiff base formation) or cyclization.

  • β-Elimination/Racemization: While less prone to racemization than

    
    -amino aldehydes, the benzylic position is susceptible to radical abstraction or base-catalyzed elimination under forcing conditions.
    
Visualizing Degradation

The following diagram maps the critical degradation nodes.

DegradationPathways cluster_legend Stability Legend Target This compound (Target Molecule) Oxidation Oxidation (O2/Light) Target->Oxidation Acid Acid Hydrolysis (H+) Target->Acid CarboxylicAcid Boc-Amino Acid Impurity (Irreversible) Oxidation->CarboxylicAcid Conversion of -CHO to -COOH FreeAmine Free Amino-Aldehyde (Transient) Acid->FreeAmine -Boc removal Oligomers Polymeric Imines/Tars FreeAmine->Oligomers Self-condensation key Blue: Active Compound | Red: Degradant | Yellow: Stressor

Figure 1: Primary degradation pathways. Note that acid hydrolysis leads to a cascade of polymerization events, making the amine salt difficult to isolate.

Handling & Storage Protocols

To ensure scientific integrity and reproducibility, the following "Chain of Custody" protocol must be strictly enforced.

The "Cold-Inert" Storage Standard
  • Temperature: Store at -20 °C . The compound is a low-melting solid; room temperature storage promotes surface oxidation and "caking."

  • Atmosphere: Must be stored under Argon or Nitrogen . Air exposure triggers the autoxidation pathway shown in Figure 1.

  • Container: Amber glass vials with Teflon-lined caps. Avoid polyethylene bags which are permeable to oxygen over time.

Handling in Synthesis
  • Solvent Selection: Use anhydrous, non-acidic solvents (DCM, THF). Avoid unneutralized chloroform (contains HCl traces) or alcohols (potential hemiacetal formation).

  • Purification:

    • Chromatography: Use silica gel pre-treated with 1% Triethylamine (TEA) to neutralize acidity. Acidic silica will degrade the compound on the column.

    • Work-up: Keep aqueous washes neutral (pH 7). Avoid strong acid washes.

Experimental Application: Reductive Amination Workflow

The most common application of this intermediate is the synthesis of chiral amines (e.g., Dapoxetine precursors). The aldehyde is reduced to an alcohol or coupled via reductive amination.

Protocol: Reductive Conversion to Alcohol (Dapoxetine Precursor) This protocol minimizes racemization and Boc-cleavage.

  • Dissolution: Dissolve 1.0 eq of this compound in anhydrous Methanol (0.1 M concentration).

  • Cooling: Cool reaction vessel to 0 °C .

  • Reduction: Add Sodium Borohydride (NaBH₄) (0.5 eq) portion-wise over 15 minutes.

    • Why: Gradual addition prevents exotherms that could compromise the Boc group or racemize the benzylic center.

  • Quench: Quench with saturated NH₄Cl solution (mildly acidic/buffered) rather than HCl.

  • Extraction: Extract immediately with EtOAc.

  • Result: Yields tert-butyl N-(3-hydroxy-1-phenylpropyl)carbamate, a stable alcohol intermediate ready for naphthyl ether formation.

SynthesisWorkflow Start Start: Boc-Amino Aldehyde (Cold, Inert) Reagent Add NaBH4 (0.5 eq) Solvent: MeOH, T=0°C Start->Reagent Intermediate Tetrahedral Borate Complex Reagent->Intermediate Quench Quench: Sat. NH4Cl (Avoid Strong Acid) Intermediate->Quench Product Product: Boc-Amino Alcohol (Stable) Quench->Product

Figure 2: Controlled reduction workflow to stable alcohol intermediate.

References

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Sorbera, L. A., et al. (2004). Dapoxetine Hydrochloride: Serotonin Reuptake Inhibitor.[1][2][3][4] Drugs of the Future, 29(12), 1201. (Contextual reference for Dapoxetine synthesis intermediates).

  • Greene, T. W., & Wuts, P. G. M. (1999).[5] Protective Groups in Organic Synthesis. Wiley-Interscience.[5] (Authoritative source on Boc stability and cleavage conditions).

Sources

The Pivotal Role of N-Boc Protected β-Amino Aldehydes: A Technical Guide to Their Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Boc Protected β-Amino Aldehydes in Modern Synthesis

In the landscape of contemporary organic synthesis and medicinal chemistry, N-Boc protected β-amino aldehydes have emerged as exceptionally versatile and valuable chiral building blocks. Their unique bifunctional nature, possessing both a sterically demanding, acid-labile N-Boc protecting group and a reactive aldehyde moiety, positions them as key intermediates in the stereocontrolled synthesis of a diverse array of complex molecules, including β-lactams, γ-amino alcohols, and various peptide mimetics. The strategic placement of the N-Boc group at the β-position is critical; it not only prevents unwanted side reactions of the amine but also sterically influences the reactivity of the adjacent aldehyde, enabling a high degree of stereochemical control in subsequent transformations. This guide provides an in-depth exploration of the core physical and chemical properties of these crucial synthons, detailed experimental protocols for their preparation and manipulation, and insights into their ever-expanding applications in drug discovery and development.

I. Synthesis of N-Boc Protected β-Amino Aldehydes: A Focus on Mild Oxidation Methodologies

The synthesis of N-Boc protected β-amino aldehydes is most commonly and efficiently achieved through the oxidation of the corresponding N-Boc protected β-amino alcohols. The primary challenge in this transformation is the inherent sensitivity of the stereocenter alpha to the newly formed carbonyl group, which is prone to epimerization under harsh reaction conditions. Consequently, the development and application of mild oxidation protocols are paramount to preserving the enantiopurity of these valuable chiral intermediates.

A. The Precursors: N-Boc Protected β-Amino Alcohols

The journey to N-Boc protected β-amino aldehydes begins with the corresponding β-amino alcohols. These precursors are readily accessible from a variety of starting materials, most notably from the reduction of N-Boc protected α-amino acids or their corresponding esters. This approach leverages the vast and commercially available chiral pool of natural and unnatural amino acids, providing a straightforward entry to a wide range of enantiomerically pure β-amino alcohols.

Diagram 1: General Synthetic Pathway to N-Boc Protected β-Amino Aldehydes

G cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Target Compound Amino_Acid N-Boc α-Amino Acid Amino_Alcohol N-Boc β-Amino Alcohol Amino_Acid->Amino_Alcohol Reduction (e.g., LiAlH₄, NaBH₄) Amino_Aldehyde N-Boc β-Amino Aldehyde Amino_Alcohol->Amino_Aldehyde Mild Oxidation (Swern, DMP)

Caption: Synthetic route from N-Boc α-amino acids to β-amino aldehydes.

B. Key Oxidation Methods

Two oxidation methods have proven to be particularly effective for the synthesis of N-Boc protected β-amino aldehydes with minimal racemization: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.[1][2][3]

1. Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures (-78 °C), followed by the addition of a hindered base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).[4] The Swern oxidation is renowned for its mildness and high yields. The low reaction temperature is crucial for suppressing epimerization.[4] The use of a bulkier base like DIPEA can further minimize this risk.[4]

2. Dess-Martin Periodinane (DMP) Oxidation: The Dess-Martin periodinane is a hypervalent iodine reagent that offers a convenient and highly selective method for oxidizing primary alcohols to aldehydes under neutral conditions and at room temperature.[2][5] A significant advantage of DMP is its operational simplicity and the avoidance of the malodorous byproducts associated with the Swern oxidation.[3] The reaction is typically fast and clean, making it a favored choice in many synthetic campaigns.[2]

Experimental Protocol 1: Synthesis of N-Boc-3-aminopropanal via Swern Oxidation of N-Boc-3-amino-1-propanol

Materials:

  • N-Boc-3-amino-1-propanol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • To a solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM (0.2 M) at -78 °C under an inert atmosphere, add a solution of DMSO (2.2 equivalents) in anhydrous DCM dropwise, ensuring the internal temperature does not rise above -65 °C.

  • Stir the resulting mixture for 30 minutes at -78 °C.

  • Add a solution of N-Boc-3-amino-1-propanol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, again maintaining the temperature below -65 °C.

  • Stir the reaction for 45 minutes at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise to the mixture.

  • Allow the reaction to warm to room temperature over 1 hour.

  • Quench the reaction by the addition of water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude N-Boc-3-aminopropanal.

  • The crude product is often used directly in the next step due to its potential instability, but can be purified by flash column chromatography on silica gel if necessary.

Experimental Protocol 2: Synthesis of N-Boc-L-phenylalaninal via Dess-Martin Periodinane (DMP) Oxidation of N-Boc-L-phenylalaninol

Materials:

  • N-Boc-L-phenylalaninol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (saturated aqueous solution)

  • Sodium thiosulfate (saturated aqueous solution)

Procedure:

  • To a solution of N-Boc-L-phenylalaninol (1.0 equivalent) in anhydrous DCM (0.1 M) at room temperature, add Dess-Martin Periodinane (1.1 equivalents) in one portion.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-2 hours).

  • Upon completion, dilute the reaction mixture with DCM and quench by the addition of a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

  • Stir vigorously until the two phases are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude N-Boc-L-phenylalaninal can be purified by flash column chromatography on silica gel.

II. Physical Properties

N-Boc protected β-amino aldehydes are typically white to off-white solids or colorless oils at room temperature. Their physical state is dependent on the nature of the amino acid side chain and the overall molecular weight. Due to the presence of the bulky, nonpolar Boc group, they generally exhibit good solubility in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran, but are sparingly soluble in water.

Table 1: Physical Properties of Representative N-Boc Protected β-Amino Aldehydes

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)
N-Boc-3-aminopropanalC₈H₁₅NO₃173.21OilN/A
N-Boc-L-alaninalC₈H₁₅NO₃173.21Solid85-87
N-Boc-L-phenylalaninalC₁₄H₁₉NO₃249.31Solid92-94

Note: Data compiled from various sources and may vary depending on purity and experimental conditions.

III. Chemical Properties and Reactivity

The chemical reactivity of N-Boc protected β-amino aldehydes is dominated by the aldehyde functionality, which readily undergoes a variety of nucleophilic addition and condensation reactions. The N-Boc group is stable to most nucleophiles and basic conditions, providing excellent orthogonality in multi-step syntheses.[6]

A. Stability and Handling

While more stable than their α-amino aldehyde counterparts, N-Boc protected β-amino aldehydes can still be susceptible to decomposition, particularly through oxidation to the corresponding carboxylic acid or polymerization. For long-term storage, it is recommended to keep them in a cool, dry place under an inert atmosphere. Due to their potential for instability, they are often generated in situ or used immediately after purification.

B. Key Reactions

1. Wittig Olefination: N-Boc protected β-amino aldehydes are excellent substrates for the Wittig reaction, allowing for the extension of the carbon chain and the formation of unsaturated γ-amino acid derivatives.[7] This reaction is a powerful tool for the synthesis of complex peptide mimetics and natural product analogues.

Diagram 2: Reactivity of N-Boc Protected β-Amino Aldehydes

G cluster_0 Key Reactions Amino_Aldehyde N-Boc β-Amino Aldehyde Wittig Wittig Olefination Amino_Aldehyde->Wittig Ph₃P=CHR' Reduction Reduction Amino_Aldehyde->Reduction NaBH₄ Oxidation Oxidation Amino_Aldehyde->Oxidation NaClO₂ Cyclization Cyclization Amino_Aldehyde->Cyclization e.g., to β-lactams

Caption: Common transformations of N-Boc protected β-amino aldehydes.

2. Reduction to γ-Amino Alcohols: The aldehyde can be selectively reduced to the corresponding primary alcohol using mild reducing agents such as sodium borohydride (NaBH₄), yielding N-Boc protected γ-amino alcohols. These products are valuable chiral building blocks in their own right.

3. Oxidation to β-Amino Acids: Further oxidation of the aldehyde to a carboxylic acid can be achieved using reagents like sodium chlorite (NaClO₂), providing access to N-Boc protected β-amino acids.

4. Precursors to β-Lactams: N-Boc protected β-amino aldehydes are important precursors in the synthesis of β-lactams, a core structural motif in many antibiotic drugs.

IV. Spectroscopic Characterization

The structural integrity and purity of N-Boc protected β-amino aldehydes are routinely assessed using standard spectroscopic techniques.

Table 2: Spectroscopic Data for N-Boc Protected β-Amino Aldehydes

TechniqueKey Diagnostic Signals
¹H NMR - Aldehyde proton (CHO): A characteristic singlet or triplet around δ 9.5-9.8 ppm. - N-H proton: A broad singlet or doublet around δ 5.0-6.0 ppm. - Boc group (C(CH₃)₃): A sharp singlet integrating to 9 protons around δ 1.4 ppm.[8] - α-protons (CH₂CHO): A multiplet typically found between δ 2.4-2.8 ppm.
¹³C NMR - Aldehyde carbonyl (CHO): A resonance in the downfield region, typically around δ 200-205 ppm. - Boc carbonyl (NCOO): A peak around δ 155-156 ppm. - Boc quaternary carbon (C(CH₃)₃): A signal around δ 80 ppm.[9] - Boc methyl carbons (C(CH₃)₃): A strong resonance around δ 28 ppm.[9]
IR - Aldehyde C=O stretch: A strong absorption band in the range of 1720-1740 cm⁻¹.[10] - Aldehyde C-H stretch: Two weak bands around 2720 and 2820 cm⁻¹.[10] - Carbamate C=O stretch: A strong absorption band around 1680-1700 cm⁻¹. - N-H stretch: A band in the region of 3300-3400 cm⁻¹.

V. Applications in Drug Development and Total Synthesis

The utility of N-Boc protected β-amino aldehydes as chiral synthons is widely recognized in the pharmaceutical industry and in the total synthesis of complex natural products. Their ability to introduce a defined stereocenter and a handle for further functionalization makes them invaluable.

  • Antiviral Agents: These aldehydes have been employed in the synthesis of various antiviral compounds, where the β-amino acid or γ-amino alcohol moiety is a key pharmacophore.[11][12]

  • Peptide Mimetics: They serve as precursors for the synthesis of modified peptides with enhanced stability and biological activity.

  • Chiral Building Blocks: In total synthesis, they provide a reliable way to install a chiral β-amino functionality, a common motif in many biologically active natural products.[13]

Conclusion

N-Boc protected β-amino aldehydes represent a cornerstone of modern asymmetric synthesis. Their preparation, primarily through the mild oxidation of readily available β-amino alcohols, allows for the preservation of valuable stereochemical information. A thorough understanding of their physical and chemical properties, including their reactivity profile and stability, is essential for their effective utilization. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of these versatile chiral building blocks in the synthetic chemist's toolbox is set to expand even further.

References

  • Swern, D. et al. (1978). Oxidation of Alcohols by Dimethyl Sulfoxide-Oxalyl Chloride. The Journal of Organic Chemistry, 43(12), 2480-2482. Available at: [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.
  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156. Available at: [Link]

  • Wikipedia. (2023). Dess–Martin oxidation. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Swern Oxidation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

  • MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(8), 1886. Available at: [Link]

  • LibreTexts. (2023). Swern oxidation. Retrieved from [Link]

  • MSU Chemistry. (n.d.). Swern Oxidation Procedure. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,2-Benziodoxol-3(1H)-one, 1,1,1-tris(acetyloxy)-1,1-dihydro-. Retrieved from [Link]

  • National Center for Biotechnology Information. (1992). Synthesis and antiviral evaluation of N-carboxamidine-substituted analogues of 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine hydrochloride. Journal of Medicinal Chemistry, 35(19), 3526-3537. Available at: [Link]

  • LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Synthesis and Broad-Spectrum Antiviral Activity of Some Novel Benzo-Heterocyclic Amine Compounds. Molecules, 18(10), 11828-11842. Available at: [Link]

  • National Center for Biotechnology Information. (2001). New uses of amino acids as chiral building blocks in organic synthesis. The Journal of Organic Chemistry, 66(16), 5433-5437. Available at: [Link]

  • ResearchGate. (2013). N-Boc-protected amino aldehydes 1-6. Retrieved from [Link]

  • ResearchGate. (2014). ¹H and ¹³C MAS NMR spectra of the amino acid Boc‐Leu, ¹³C 99 % labelled.... Retrieved from [Link]

  • ResearchGate. (2018). 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-proline-OMe 3b. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Synthesis, characterization and biological evaluation of a new dipeptide analogue. 8(1), 310-316. Available at: [Link]

  • National Center for Biotechnology Information. (2011). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. ACS Combinatorial Science, 13(4), 363-368. Available at: [Link]

  • RSC Publishing. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances. Available at: [Link]

  • Journal of the American Chemical Society. (1995). Preparation of Chiral, C-Protected α-Amino Aldehydes of High Optical Purity and Their Use as Condensation Components in a Linear Synthesis Strategy. Journal of the American Chemical Society, 117(45), 11220-11234. Available at: [Link]

  • PubMed. (1992). Synthesis and antiviral evaluation of N-carboxamidine-substituted analogues of 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine hydrochloride. Journal of Medicinal Chemistry, 35(19), 3526-37. Available at: [Link]

  • Google Patents. (2012). N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.
  • MDPI. (2023). Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. Molecules, 28(1), 345. Available at: [Link]

  • MDPI. (2022). γ-Amino Carboxylic Acid Modification Enhances the Efficacy of Peptide Nucleic Acids Targeting miR-221-3p in Lung Cancer Cell Lines. International Journal of Molecular Sciences, 23(23), 15206. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. Molecules, 27(9), 2700. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-amino ketones, aldehydes and derivatives. Retrieved from [Link]

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The Advent of a Key Synthetic Intermediate: A Technical Guide to the Synthesis of (3-oxo-1-phenylpropyl)-carbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block in Medicinal Chemistry

(3-oxo-1-phenylpropyl)-carbamic acid tert-butyl ester, also known as N-Boc-3-amino-1-phenylpropan-1-one, is a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. Its structure, featuring a β-amino ketone moiety with a readily cleavable N-Boc protecting group, makes it an ideal precursor for the elaboration of more complex molecular architectures. The strategic placement of the carbonyl and the protected amine allows for selective modifications, rendering it a valuable tool for medicinal chemists and drug development professionals. This guide provides an in-depth exploration of the initial and most common synthetic strategies for this compound, focusing on the underlying chemical principles and practical experimental considerations.

Core Synthetic Strategy: The Mannich Reaction

The most direct and widely employed method for the synthesis of (3-oxo-1-phenylpropyl)-carbamic acid tert-butyl ester is the Mannich reaction.[1][2][3] This powerful carbon-carbon bond-forming reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.[2] In the context of our target molecule, the three key components are:

  • An enolizable ketone: Acetophenone provides the carbon backbone and the phenyl group.

  • A non-enolizable aldehyde: Formaldehyde (or its equivalent, paraformaldehyde) acts as the one-carbon electrophile.

  • An amine source: Tert-butyl carbamate serves as the source of the Boc-protected nitrogen.

The reaction is typically carried out under acidic conditions, which facilitates the formation of the key electrophilic species, the N-Boc-iminium ion.[4][5]

Reaction Mechanism: A Stepwise Look

The acid-catalyzed Mannich reaction proceeds through a well-established mechanism:

  • Formation of the N-Boc-Iminium Ion: The reaction initiates with the protonation of the carbonyl oxygen of formaldehyde, increasing its electrophilicity. Tert-butyl carbamate then acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration under acidic conditions generates the highly reactive N-Boc-iminium ion.[5][6]

  • Enolization of the Ketone: In the presence of an acid catalyst, acetophenone undergoes tautomerization to its enol form.[2][6] This enol is the key nucleophile in the carbon-carbon bond-forming step.

  • Nucleophilic Attack: The enol form of acetophenone attacks the electrophilic carbon of the N-Boc-iminium ion, forming a new carbon-carbon bond and leading to the protonated form of the final β-amino ketone.[2][6]

  • Deprotonation: A final deprotonation step yields the neutral (3-oxo-1-phenylpropyl)-carbamic acid tert-butyl ester and regenerates the acid catalyst.

Mannich_Reaction_Mechanism cluster_0 Iminium Ion Formation cluster_1 Enolization cluster_2 C-C Bond Formation BocNH2 tert-Butyl Carbamate Iminium_intermediate N-Boc-Iminium Ion BocNH2->Iminium_intermediate + HCHO, H+ - H2O HCHO Formaldehyde H_plus H+ Protonated_Product Protonated Product Iminium_intermediate->Protonated_Product Acetophenone Acetophenone Enol Enol of Acetophenone Acetophenone->Enol Tautomerization (acid-catalyzed) Enol->Protonated_Product Nucleophilic Attack H_plus2 H+ Product (3-oxo-1-phenylpropyl)-carbamic acid tert-butyl ester Protonated_Product->Product - H+

Caption: Simplified mechanism of the Mannich reaction for the synthesis of the target compound.

Experimental Protocol: A Representative Synthesis

While a singular "discovery" paper for this specific molecule is not prominently cited, the following protocol is a representative and reliable method based on established procedures for Mannich reactions to form N-Boc protected β-amino ketones.[7]

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
Acetophenone120.15101.20 g (1.17 mL)
Paraformaldehyde(30.03)n120.36 g
Tert-butyl carbamate117.15111.29 g
Hydrochloric Acid (conc.)36.46catalytic~0.5 mL
Ethanol46.07-25 mL
Ethyl Acetate88.11-for extraction
Saturated NaHCO₃ solution84.01-for washing
Brine--for washing
Anhydrous MgSO₄ or Na₂SO₄--for drying
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetophenone (10 mmol), paraformaldehyde (12 mmol), and tert-butyl carbamate (11 mmol).

  • Solvent and Catalyst Addition: Add ethanol (25 mL) to the flask, followed by the dropwise addition of concentrated hydrochloric acid (catalytic amount).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL). The aqueous washes help to neutralize the acid catalyst and remove any water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product is typically a solid or a viscous oil. It can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure (3-oxo-1-phenylpropyl)-carbamic acid tert-butyl ester.

Characterization of the Final Product

The identity and purity of the synthesized (3-oxo-1-phenylpropyl)-carbamic acid tert-butyl ester should be confirmed by standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenyl group, the diastereotopic protons of the methylene groups, the methine proton adjacent to the nitrogen, and the singlet for the nine protons of the tert-butyl group.

  • ¹³C NMR: The carbon NMR will display distinct peaks for the carbonyl carbon, the carbons of the phenyl ring, the carbons of the propyl chain, and the quaternary and methyl carbons of the Boc group.

  • FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the carbamate, the C=O stretching of the ketone and the carbamate, and the aromatic C-H stretching.[8][9]

  • Mass Spectrometry: This will confirm the molecular weight of the compound.

Trustworthiness and Self-Validation

The described protocol incorporates self-validating steps. The successful formation of the product can be initially assessed by TLC, where the product will have a different Rf value than the starting materials. The purification by recrystallization or chromatography provides a physically homogeneous sample. Finally, the comprehensive characterization by spectroscopic methods provides definitive structural confirmation, ensuring the integrity of the synthesized compound.

Conclusion: An Enabling Synthesis for Drug Discovery

The Mannich reaction provides an efficient and reliable route to (3-oxo-1-phenylpropyl)-carbamic acid tert-butyl ester, a valuable intermediate in medicinal chemistry. The straightforward nature of the reaction, coupled with the versatility of the resulting β-amino ketone, underscores its importance in the synthesis of nitrogen-containing bioactive molecules. Understanding the mechanistic underpinnings and the practical aspects of this synthesis empowers researchers to utilize this building block effectively in the development of novel therapeutics.

References

  • Maruoka, K., et al. (2015). Brønsted acid-catalyzed Mannich reaction through dual activation of aldehydes and N-Boc-imines. Chemical Communications, 51(92), 16472-4. Available at: [Link][4]

  • Hartman, A. E., et al. (2009). Weakly basic carbon nucleophiles add efficiently to a Fmoc-protected N,O-acetal. The Journal of Organic Chemistry, 74(10), 3952-3954. Available at: [Link]

  • Mannich reaction. In Wikipedia. (2023, December 27). Available at: [Link][2][3]

  • Royal Society of Chemistry. (n.d.). †Electronic Supplementary Information (ESI). Available at: [Link][10]

  • Prakash, O., & Raja, T. (2011). Synthesis of β-Amino Carbonyl Compounds via Mannich reaction using sulfated MCM-41. International Journal of ChemTech Research, 3(2), 634-639. Available at: [Link][7]

  • National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. In NIST Chemistry WebBook. Available at: [Link]

  • Sivakumar, P. M., et al. (2020). Synthetic applications of biologically important Mannich bases: An updated review. Journal of Applied Pharmaceutical Science, 10(1), 143-156. Available at: [Link][3]

  • Chemistry Concept. (2019, December 28). Mannich Reaction - Mechanism|| Name Reactions- IIT JAM, B.Sc, M.sc [Video]. YouTube. Available at: [Link][5]

  • Mansoor, S. S., et al. (2013). An efficient synthesis of β-amino ketone compounds through one-pot three-component Mannich-type reactions using bismuth nitrate as catalyst. Journal of Saudi Chemical Society, 17(3), 291-298. Available at: [Link]

  • Bhattacharya, S., et al. (2011). Synthesis and Characterization of a Dipeptide Analogue: 2-amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Der Pharma Chemica, 3(3), 174-188. Available at: [Link]

  • AdiChemistry. (n.d.). Mannich Reaction | Mechanism | Explanation | Applications. Available at: [Link][6]

  • Kriis, K., et al. (2016). Reaction mechanism of Mannich reaction. Beilstein Journal of Organic Chemistry, 12, 2496-2505. Available at: [Link]

  • Arslan, H., et al. (2010). FT-IR spectrum of tert-butyl... ResearchGate. Available at: [Link][8]

  • SpectraBase. (n.d.). Tert-butyl (R)-(3-oxo-1-phenylbutyl)carbamate - Optional[Vapor Phase IR] - Spectrum. Available at: [Link]

  • Yang, J. W., Pan, S. C., & List, B. (2007). Synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by asymmetric Mannich reaction. Organic Syntheses, 84, 193. Available at: [Link]

  • The Organic Chemist. (2023, April 7). The Mannich Reaction! Mechanism Monday #38 [Video]. YouTube. Available at: [Link]

  • Lee, J. S., et al. (2013). Fast and Convenient Synthesis of Amine-Terminated Polylactide as a Macroinitiator for ω-Benzyloxycarbonyl-L-Lysine-N-Carboxyanhydrides. Macromolecular Research, 21(10), 1109-1115. Available at: [Link][9]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15087934, Tert-butyl N-(3-oxo-1-phenylpropyl)carbamate. In PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 37035, 1-Phenyl-3-(phenylamino)propan-1-one. In PubChem. Available at: [Link]

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Methodological & Application

Use of "Tert-butyl N-(3-oxo-1-phenylpropyl)carbamate" in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Tert-butyl N-(3-oxo-1-phenylpropyl)carbamate in N-Heterocycle Construction

Executive Summary

This guide details the handling and synthetic utility of This compound (also referred to as N-Boc-3-amino-3-phenylpropanal). This molecule is a critical


-amino aldehyde intermediate derived from the chiral pool (typically L-phenylalanine).

Unlike stable catalog reagents, this compound is often generated in situ due to its propensity for oligomerization and


-elimination. It serves as a potent electrophilic scaffold for constructing chiral nitrogen heterocycles, specifically 2-substituted piperidines , pyrrolidines , and tetrahydroisoquinolines .

Key Applications:

  • Piperidine Synthesis: Via Wittig/Horner-Wadsworth-Emmons (HWE) olefination followed by intramolecular reductive cyclization.

  • Pyrrolidine Synthesis: Via intramolecular reductive amination.

  • Multicomponent Reactions: As an input for Ugi/Passerini reactions to generate peptidomimetics.

Molecule Profile & Stability Considerations

PropertySpecification
IUPAC Name This compound
Common Name N-Boc-3-amino-3-phenylpropanal
Molecular Formula

Molecular Weight 249.31 g/mol
Chirality Available as (S) or (R) (derived from Phenylalanine)
Stability Low. Prone to oxidation (to acid) and

-elimination of Boc-NH₂.
Storage Store at -78°C under Argon. Use immediately after generation.

Critical Handling Note: This aldehyde is chemically distinct from


-amino aldehydes (which racemize instantly). While the chiral center at the 

-position is more configurationally stable, the molecule is prone to retro-Michael type elimination of the carbamate, yielding cinnamaldehyde derivatives. Avoid strong bases during handling.

Strategic Reaction Pathways (Logic Map)

The following diagram illustrates the divergent synthetic utility of the title compound.

G Start N-Boc-Amino Alcohol (Precursor) Aldehyde This compound (The Title Compound) Start->Aldehyde DMP Oxidation Wittig Path A: Wittig/HWE (+ Ph3P=CH-CO2Et) Aldehyde->Wittig RedAmin Path B: Reductive Amination (+ R-NH2 / NaBH(OAc)3) Aldehyde->RedAmin UnsatEster Unsaturated Ester (Chain Extension) Wittig->UnsatEster Imine Intermediate Imine RedAmin->Imine Piperidine 2-Phenylpiperidine (via Hydrogenation) UnsatEster->Piperidine Pd/C, H2 (Deprotect/Cyclize) Pyrrolidine Substituted Pyrrolidine (via Cyclization) Imine->Pyrrolidine Reduction

Figure 1: Divergent synthesis pathways. Path A leads to six-membered rings (Piperidines); Path B leads to five-membered rings (Pyrrolidines).

Detailed Protocols

Protocol A: Synthesis of the Aldehyde (Precursor Generation)

Rationale: Due to instability, the aldehyde is best prepared fresh from N-Boc-3-amino-3-phenylpropan-1-ol . We utilize Dess-Martin Periodinane (DMP) to avoid the acidic conditions of Jones oxidation or the temperature sensitivity of Swern oxidation.

Reagents:

  • N-Boc-3-amino-3-phenylpropan-1-ol (1.0 equiv)

  • Dess-Martin Periodinane (1.2 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated

    
     and 
    
    
    
    solutions.

Step-by-Step:

  • Dissolution: Dissolve N-Boc-3-amino-3-phenylpropan-1-ol (10 mmol) in anhydrous DCM (50 mL) under an argon atmosphere. Cool to 0°C.

  • Oxidation: Add Dess-Martin Periodinane (12 mmol) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (stain with Ninhydrin; aldehyde usually runs higher than alcohol).

  • Quench: Pour the reaction mixture into a vigorously stirred 1:1 mixture of sat.

    
     and sat. 
    
    
    
    (50 mL). Stir until the organic layer is clear (approx. 15 min).
  • Isolation: Separate phases. Extract aqueous layer with DCM (2 x 30 mL). Dry combined organics over

    
    , filter, and concentrate in vacuo at <30°C .
    
  • Storage: Use the resulting crude oil immediately for the next step. Do not purify by silica column chromatography unless absolutely necessary, as silica acidity can trigger elimination.

Protocol B: Synthesis of Chiral 2-Phenylpiperidine (Chain Extension)

Rationale: This protocol utilizes the aldehyde in a Horner-Wadsworth-Emmons (HWE) reaction to extend the carbon chain by two carbons, followed by a "one-pot" deprotection/cyclization/reduction sequence.

Reagents:

  • Crude Aldehyde (from Protocol A)

  • Triethyl phosphonoacetate (1.2 equiv)

  • LiCl (1.5 equiv), DBU (1.2 equiv) - Masamune-Roush conditions (mild)

  • Acetonitrile (ACN)

  • 
     (10 wt%), 
    
    
    
    balloon, Methanol.

Step-by-Step:

  • HWE Olefination:

    • Suspend LiCl (15 mmol) in dry ACN (50 mL). Add triethyl phosphonoacetate (12 mmol) and DBU (12 mmol). Stir for 30 min at RT.

    • Add the crude aldehyde (10 mmol) dissolved in ACN (10 mL) dropwise.

    • Stir for 4 hours. Aqueous workup (EtOAc/Brine) yields the

      
      -unsaturated ester.
      
  • Hydrogenation & Cyclization:

    • Dissolve the unsaturated ester in Methanol (50 mL).

    • Add 10% Pd/C (500 mg).

    • Critical Step: To effect cyclization, the Boc group must be removed. However, standard hydrogenation reduces the double bond first.

    • Modified Procedure: Hydrogenate (1 atm

      
      ) for 4 hours to saturate the alkene. Filter catalyst.
      
    • Treat the saturated intermediate with TFA/DCM (1:4) for 1 hour to remove Boc.

    • Neutralize with

      
       to trigger intramolecular cyclization (amine attacks ester) forming the lactam (2-phenylpiperidin-6-one).
      
    • Optional: Reduce the lactam with

      
       if the piperidine amine is required.
      

Troubleshooting & Optimization

ProblemPotential CauseSolution
Low Yield (Aldehyde)

-Elimination of Boc-NH₂
Keep temperature <30°C. Avoid strong bases. Use DMP or Parikh-Doering oxidation.
Racemization Acidic protons at C2/C3Avoid Swern oxidation (base mediated epimerization). Use buffered conditions.
No Cyclization (Protocol B) Boc group too stableBoc does not cleave under standard hydrogenation. Requires acid deprotection (TFA) post-hydrogenation to allow the amine to attack the ester.

References

  • Jurczak, J., & Golebiowski, A. (1989). "Optically Active N-Protected

    
    -Amino Aldehydes in Organic Synthesis." Chemical Reviews, 89(1), 149–164. 
    
  • Reetz, M. T. (1999). "Synthesis and Diastereoselective Reactions of N-Boc-Protected

    
    -Amino Aldehydes." Chemical Reviews, 99(5), 1121–1162. 
    
  • Luly, J. R., et al. (1987). "A Synthesis of N-Boc-Amino Aldehydes and their Application in the Synthesis of Renin Inhibitors." Journal of Organic Chemistry, 52(8), 1487–1492.

  • Vertex Pharmaceuticals. (2010). "A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines." PMC - NCBI.

  • PubChem. (2023). "this compound Compound Summary."

Application Notes and Protocols for the Stereoselective Reduction of Tert-butyl N-(3-oxo-1-phenylpropyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of enantiomerically pure β-amino alcohols is a cornerstone of modern pharmaceutical and fine chemical development. These chiral synthons are integral building blocks for a wide array of biologically active molecules. This document provides a detailed guide to the stereoselective reduction of Tert-butyl N-(3-oxo-1-phenylpropyl)carbamate, a prochiral β-amino ketone, to its corresponding chiral β-amino alcohol, Tert-butyl N-(3-hydroxy-1-phenylpropyl)carbamate. We will explore two of the most powerful and widely utilized methods for this transformation: the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric hydrogenation. This guide is intended for researchers, scientists, and drug development professionals seeking to implement these reliable and highly selective catalytic methods.

The Significance of Stereoselective Reduction

The spatial arrangement of atoms in a molecule can have a profound impact on its biological activity. For many pharmaceuticals, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. Consequently, the ability to selectively synthesize a single enantiomer is of paramount importance. The reduction of a prochiral ketone, such as this compound, introduces a new stereocenter. Stereoselective methods ensure that this reduction proceeds with a strong preference for one enantiomer over the other, leading to a product with high enantiomeric excess (e.e.).

Comparative Overview of Key Methodologies

Two leading strategies for the enantioselective reduction of ketones are the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric hydrogenation. The choice between these methods often depends on factors such as substrate scope, catalyst availability and cost, and the desired reaction conditions.

FeatureCorey-Bakshi-Shibata (CBS) ReductionNoyori Asymmetric Hydrogenation
Catalyst Chiral oxazaborolidineChiral Ru-BINAP complex
Reductant Borane source (e.g., BH₃•THF, BH₃•SMe₂)Hydrogen gas (H₂)
Key Strengths High enantioselectivity for a wide range of ketones, predictable stereochemical outcome.[1][2]Excellent enantioselectivity, particularly for functionalized ketones; utilizes clean H₂ gas.[3]
Considerations Requires stoichiometric borane reductant; sensitive to moisture.[4]Requires specialized high-pressure hydrogenation equipment.

Mechanistic Insights

A deep understanding of the reaction mechanisms is crucial for optimizing reaction conditions and predicting the stereochemical outcome.

Corey-Bakshi-Shibata (CBS) Reduction Mechanism

The CBS reduction employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like proline. The mechanism proceeds through a highly organized transition state that dictates the facial selectivity of the hydride transfer from a borane reducing agent.[1][2][5]

The key steps are:

  • Catalyst-Borane Complex Formation: The borane reducing agent coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane, making it a more potent hydride donor, and increases the Lewis acidity of the endocyclic boron atom of the catalyst.[1][4]

  • Ketone Coordination: The prochiral ketone coordinates to the now more Lewis acidic boron atom of the catalyst. The ketone orients itself to minimize steric interactions, with the larger substituent occupying a pseudo-equatorial position.

  • Intramolecular Hydride Transfer: The activated hydride is transferred from the coordinated borane to the carbonyl carbon of the ketone via a six-membered ring transition state. This intramolecular transfer is highly stereoselective due to the rigid, chiral environment of the catalyst.

  • Product Release and Catalyst Regeneration: The resulting alkoxyborane dissociates, and the catalyst is regenerated to participate in the next catalytic cycle. An acidic workup is then performed to hydrolyze the alkoxyborane and yield the chiral alcohol.

CBS Reduction Catalytic Cycle
Noyori Asymmetric Hydrogenation Mechanism

The Noyori asymmetric hydrogenation utilizes a ruthenium catalyst bearing a chiral bisphosphine ligand, most commonly BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). This method achieves high enantioselectivity through the transfer of hydrogen gas to the ketone substrate.[3][6]

The key steps involve:

  • Precatalyst Activation: The Ru-BINAP precatalyst is activated by hydrogen gas to form the active catalytic species.

  • Substrate Coordination: The ketone substrate coordinates to the chiral ruthenium center.

  • Hydrogenation: Hydrogen is transferred to the carbonyl carbon, proceeding through a transient dihydrido-ruthenium species. The chiral environment created by the BINAP ligand dictates the facial selectivity of the hydrogen addition.

  • Product Dissociation: The resulting chiral alcohol dissociates from the catalyst, which is then ready to engage in another catalytic cycle.

Noyori_Mechanism cluster_1 Catalytic Cycle E Ru-BINAP Precatalyst F Active Ru-Hydride Catalyst E->F + H2 G Catalyst-Ketone Complex F->G H Product Complex G->H + H2 H->F Product Release Alcohol_N Chiral Alcohol H->Alcohol_N Ketone_N Prochiral Ketone Ketone_N->G + Ketone H2 H2 Gas

Noyori Hydrogenation Catalytic Cycle

Experimental Protocols

The following protocols are provided as a comprehensive guide for the stereoselective reduction of this compound. Researchers should note that optimization of reaction conditions may be necessary to achieve the highest yields and enantioselectivities.

Protocol 1: Corey-Bakshi-Shibata (CBS) Reduction

This protocol describes the enantioselective reduction of this compound using a commercially available (R)- or (S)-2-Methyl-CBS-oxazaborolidine catalyst.

Materials:

  • This compound

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

  • Borane-dimethyl sulfide complex (BH₃•SMe₂) or Borane-THF complex (BH₃•THF) (1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere (argon or nitrogen), add a solution of (R)- or (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq.) in anhydrous THF.

  • Cooling: Cool the flask to -20 °C in a suitable cooling bath.

  • Addition of Borane: Slowly add the borane-dimethyl sulfide complex (0.6 eq.) to the catalyst solution while maintaining the temperature at -20 °C. Stir the mixture for 10 minutes.

  • Substrate Addition: In a separate flask, dissolve this compound (1.0 eq.) in anhydrous THF. Add this solution dropwise to the reaction mixture over a period of 30 minutes, ensuring the internal temperature does not rise above -20 °C.

  • Reaction Monitoring: Stir the reaction mixture at -20 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of methanol at -20 °C.

  • Work-up: Allow the mixture to warm to room temperature and then add 1 M HCl. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the enantiomerically enriched Tert-butyl N-(3-hydroxy-1-phenylpropyl)carbamate.

Protocol 2: Noyori Asymmetric Hydrogenation

This protocol outlines the asymmetric hydrogenation of this compound using a Ru-BINAP catalyst. This procedure requires a high-pressure hydrogenation apparatus.

Materials:

  • This compound

  • [RuCl₂( (R)- or (S)-BINAP )]₂•NEt₃ complex

  • Methanol (degassed)

  • Hydrogen gas (high purity)

  • High-pressure autoclave or Parr hydrogenator

Procedure:

  • Reaction Setup: In a glovebox, charge a glass liner for the autoclave with this compound (1.0 eq.) and the [RuCl₂( (R)- or (S)-BINAP )]₂•NEt₃ catalyst (0.005 - 0.01 eq.).

  • Solvent Addition: Add degassed methanol to the liner to dissolve the substrate and catalyst.

  • Hydrogenation: Seal the glass liner inside the autoclave. Purge the autoclave several times with hydrogen gas before pressurizing to the desired pressure (e.g., 10-50 atm).

  • Reaction Conditions: Heat the autoclave to the desired temperature (e.g., 40-60 °C) and stir the reaction mixture.

  • Reaction Monitoring: The reaction progress can be monitored by taking aliquots (after safely depressurizing and purging the system) and analyzing them by HPLC.

  • Work-up: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Concentration: Remove the reaction mixture from the autoclave and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure Tert-butyl N-(3-hydroxy-1-phenylpropyl)carbamate.

Analytical Protocol: Determination of Enantiomeric Excess

The enantiomeric excess (e.e.) of the product is a critical measure of the success of the stereoselective reduction. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this determination.

Instrumentation and Columns:

  • A standard HPLC system with a UV detector is required.

  • A chiral stationary phase (CSP) column is essential for separating the enantiomers. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are often effective for this class of compounds.

General Chiral HPLC Method:

  • Column: Chiralcel® OD-H (or a similar polysaccharide-based chiral column)

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Detection: UV at a wavelength where the phenyl group absorbs (e.g., 254 nm).

  • Injection Volume: 10-20 µL

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

Procedure:

  • Racemic Standard: First, inject a sample of the racemic Tert-butyl N-(3-hydroxy-1-phenylpropyl)carbamate (which can be prepared by reduction with a non-chiral reducing agent like sodium borohydride) to determine the retention times of both enantiomers and ensure adequate separation.

  • Sample Analysis: Inject the sample obtained from the stereoselective reduction.

  • Calculation of Enantiomeric Excess: The e.e. is calculated from the peak areas of the two enantiomers using the following formula:

    e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

    Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

Troubleshooting and Key Considerations

  • Low Enantioselectivity in CBS Reduction: Ensure all reagents and solvents are strictly anhydrous, as water can significantly decrease the enantioselectivity.[4] The quality of the borane source is also critical; use freshly opened or titrated solutions.

  • Low Conversion in Noyori Hydrogenation: Ensure the catalyst is active and the system is free of oxygen, which can deactivate the catalyst. Degassing the solvent is crucial. The hydrogen pressure and reaction temperature can be increased to improve the reaction rate.

  • Poor Separation in Chiral HPLC: Optimize the mobile phase composition by varying the ratio of hexane and isopropanol. The addition of a small amount of an amine modifier (like diethylamine) or an acidic modifier (like trifluoroacetic acid) can sometimes improve peak shape and resolution.

Conclusion

The stereoselective reduction of this compound to the corresponding chiral β-amino alcohol can be achieved with high efficiency and enantioselectivity using either the Corey-Bakshi-Shibata reduction or the Noyori asymmetric hydrogenation. The choice of method will depend on the specific requirements of the synthesis and the available laboratory infrastructure. The protocols and analytical methods detailed in this guide provide a solid foundation for researchers to successfully implement these powerful synthetic transformations.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Noyori, R. (2002). Asymmetric catalysis: science and opportunities (Nobel lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]

  • Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from chiral β-amino alcohol and borane. Journal of the Chemical Society, Chemical Communications, (8), 469-470. [Link]

  • Wikipedia. (2023). Corey–Itsuno reduction. [Link]

  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. [Link]

  • Casual Chemistry. (2021, September 15). CBS Reduction, Enantioselective Catalysis - Organic Chemistry, Reaction Mechanism [Video]. YouTube. [Link]

  • NROChemistry. (n.d.). Noyori Hydrogenation. [Link]

  • Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • Noyori, R., Ohkuma, T., Kitamura, M., Takaya, H., Sayo, N., Kumobayashi, H., & Akutagawa, S. (1987). Asymmetric hydrogenation of .beta.-keto carboxylic esters. A practical, purely chemical access to optically active .beta.-hydroxy esters in high enantiomeric purity. Journal of the American Chemical Society, 109(19), 5856-5858. [Link]

Sources

Application Note: Solid-Phase Synthesis Utilizing (3-oxo-1-phenylpropyl)-carbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of (3-oxo-1-phenylpropyl)-carbamic acid tert-butyl ester (referred to herein as Boc-3-amino-3-phenylpropanal , CAS: 374725-03-8) in solid-phase organic synthesis (SPOS).

This reagent is a critical building block for the synthesis of hydroxyethylamine isosteres , which serve as transition-state mimetics in aspartic protease inhibitors (e.g., HIV protease, BACE1, Renin). Unlike standard amino acids, this


-amino aldehyde allows for the introduction of non-hydrolyzable reduced amide bonds (

) and complex heterocyclic scaffolds via multicomponent reactions.
Key Applications
  • Reductive Amination: Synthesis of reduced amide peptide isosteres.

  • Multicomponent Reactions (MCRs): Ugi and Passerini reactions for combinatorial library generation.

  • Wittig/HWE Olefination: Construction of

    
    -unsaturated systems for Michael acceptors.
    

Technical Specifications & Handling

PropertyDetail
Chemical Name tert-Butyl (3-oxo-1-phenylpropyl)carbamate
Common Name Boc-3-amino-3-phenylpropanal
CAS Number 374725-03-8
Molecular Formula

Molecular Weight 249.31 g/mol
Storage -20°C, under Argon (Hygroscopic, oxidation-prone)
Solubility Soluble in DCM, DMF, MeOH, THF

Critical Handling Note: As an aldehyde, this reagent is susceptible to air oxidation to the corresponding carboxylic acid. Purity should be verified via


-NMR or LC-MS prior to solid-phase coupling. If significant oxidation is observed, rapid filtration through a short silica plug (eluting with Hexane/EtOAc) is recommended immediately before use.

Protocol A: Solid-Phase Reductive Amination

This protocol describes the anchoring of Boc-3-amino-3-phenylpropanal to a resin-bound amine. This reaction creates a secondary amine linkage, mimicking a peptide bond but lacking the carbonyl, thus increasing metabolic stability.

Mechanistic Insight

The reaction proceeds via a resin-bound imine (Schiff base) intermediate. The use of Trimethyl Orthoformate (TMOF) is critical; it acts as a water scavenger to drive the equilibrium toward imine formation. Sodium Cyanoborohydride (


)  is selected as the reducing agent because it selectively reduces the protonated imine at pH 5-6 without reducing the aldehyde starting material, minimizing side reactions.
Materials
  • Resin: Rink Amide or Amino-methyl polystyrene (0.5–0.8 mmol/g loading).

  • Reagent: Boc-3-amino-3-phenylpropanal (3.0 equivalents relative to resin loading).

  • Solvent System: 1% Acetic Acid (AcOH) in DMF (v/v) or TMOF/MeOH (1:1).

  • Reducing Agent:

    
     (5.0 equivalents).
    
Step-by-Step Methodology
  • Resin Preparation:

    • Swell the resin (100 mg) in DCM for 20 minutes. Drain.

    • Deprotect the resin-bound amine (if Fmoc-protected) using 20% Piperidine/DMF (

      
       min).[1] Wash thoroughly with DMF (
      
      
      
      ) and DCM (
      
      
      ).
  • Imine Formation:

    • Dissolve Boc-3-amino-3-phenylpropanal (3 eq) in a mixture of TMOF/MeOH (1:1, 2 mL).

    • Add the solution to the resin.

    • Agitate at room temperature for 2–4 hours .

    • QC Check: A small aliquot can be cleaved; the imine is often unstable, so this step is usually driven directly to reduction.

  • Reduction:

    • Do not drain the solvent.

    • Add a solution of

      
       (5 eq) dissolved in a minimal amount of DMF containing 2% AcOH.
      
    • Agitate overnight (12–16 hours) at room temperature.

    • Note: Gas evolution may occur; ensure the reaction vessel is vented.

  • Washing:

    • Drain the resin.

    • Wash with DMF (

      
      ), MeOH (
      
      
      
      ), and DCM (
      
      
      ).
    • Perform a Chloranil Test (for secondary amines) or Kaiser Test (negative result indicates consumption of primary amine, though secondary amines may yield a faint blue/red color).

  • Capping (Optional but Recommended):

    • To prevent reaction of any unreacted primary amines in subsequent steps, cap with Acetic Anhydride/Pyridine/DCM (1:1:8) for 20 minutes.

Visualization: Reductive Amination Workflow

ReductiveAmination Resin Resin-NH2 Imine Imine Intermediate (Resin-N=CH-R) Resin->Imine + Aldehyde + TMOF (Dehydration) Aldehyde Boc-Amino Aldehyde Aldehyde->Imine Product Secondary Amine (Resin-NH-CH2-R) Imine->Product + NaBH3CN + AcOH (pH 5) Reduction

Caption: Conversion of resin-bound primary amine to secondary amine via reductive alkylation.[2]

Protocol B: Ugi 4-Component Reaction (Ugi-4CR)

This protocol utilizes the aldehyde functionality to construct complex peptidomimetic scaffolds in a single step. The Ugi reaction couples the aldehyde, an amine (on resin), a carboxylic acid, and an isocyanide.

Materials
  • Resin: Rink Amide (deprotected, free amine).

  • Aldehyde: Boc-3-amino-3-phenylpropanal (3.0 eq).

  • Acid: Fmoc-Amino Acid or Carboxylic Acid (3.0 eq).

  • Isocyanide: tert-Butyl Isocyanide or Cyclohexyl Isocyanide (3.0 eq).

  • Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE). TFE often accelerates the reaction on solid phase.

Step-by-Step Methodology
  • Pre-activation:

    • Swell resin in DCM; wash with MeOH.

    • Dissolve the Aldehyde (3 eq) and the Amine (Resin-bound) in TFE/MeOH (1:1). Agitate for 1 hour to allow pre-formation of the imine.

  • Component Addition:

    • Add the Carboxylic Acid (3 eq) and Isocyanide (3 eq) directly to the resin slurry.

    • Note: Do not pre-mix acid and isocyanide in the absence of the imine to avoid side reactions (Passerini).

  • Reaction:

    • Agitate at room temperature for 24–48 hours.

    • The reaction is often slow on solid phase; heating to 50°C (microwave assisted) can significantly improve yields.

  • Work-up:

    • Drain and wash extensively with MeOH (

      
      ), DMF (
      
      
      
      ), and DCM (
      
      
      ).
    • The resulting product is a bis-amide scaffold.

Visualization: Ugi-4CR Pathway

UgiReaction Resin Resin-NH2 Imine Imine Species Resin->Imine Condensation Aldehyde Boc-Amino Aldehyde Aldehyde->Imine Condensation Acid Carboxylic Acid (R-COOH) Nitrilium Nitrilium Ion Acid->Nitrilium Addition Isocyanide Isocyanide (R-NC) Isocyanide->Nitrilium Addition Imine->Nitrilium Addition Scaffold Ugi Product (Bis-Amide Scaffold) Nitrilium->Scaffold Mumm Rearrangement

Caption: Assembly of the Ugi bis-amide scaffold from four components on solid phase.

Cleavage and Analysis

Following the synthesis (either Protocol A or B), the molecule must be cleaved from the resin for analysis.

  • Boc Deprotection (Optional on Resin):

    • If orthogonal manipulation is required, treat resin with 25% TFA/DCM for 30 minutes.

    • Warning: If the linkage to the resin is acid-labile (e.g., Rink Amide, Wang), this will cleave the peptide from the resin. For on-resin Boc removal without cleavage, a highly acid-sensitive resin (e.g., 2-Cl-Trityl) and mild acid (1% TFA) must be used, OR use the Boc group as the final cleavage trigger.

  • Final Cleavage (Standard Rink Amide):

    • Cocktail: 95% TFA, 2.5%

      
      , 2.5% Triisopropylsilane (TIPS).[1]
      
    • Agitate for 2 hours.

    • Precipitate filtrate in cold diethyl ether.

    • Centrifuge and dry the pellet.

  • Analytical Data Expectations:

    • Mass Spec: Expect

      
       corresponding to the sequence.
      
      • For Boc-3-amino-3-phenylpropanal itself: MW = 249.31.[3]

      • After reductive amination with Glycine-Resin and cleavage:

        
        .
        
    • HPLC: The phenyl group provides strong UV absorbance at 214nm and 254nm.

References

  • Solid-Phase Reductive Amination

    • Appella, D. H., et al. "Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination."[1] Journal of Combinatorial Chemistry, 2008.

  • Aldehyde Building Blocks in SPOS

    • Grodal, B., et al. "Synthesis of aldehyde building blocks protected as acid labile N-Boc N,O-acetals: toward combinatorial solid phase synthesis of novel peptide isosteres." Journal of Combinatorial Chemistry, 2003.

  • General Reductive Amination Protocol

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.[4]

  • Ugi Reaction on Solid Phase

    • Dömling, A., & Ugi, I. "Multicomponent Reactions with Isocyanides." Angewandte Chemie International Edition, 2000.

  • Compound Data

    • PubChem CID 15087934.[5] "Tert-butyl N-(3-oxo-1-phenylpropyl)carbamate."[6][5][7][8]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Tert-butyl N-(3-oxo-1-phenylpropyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of Tert-butyl N-(3-oxo-1-phenylpropyl)carbamate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this key synthetic intermediate. As a Boc-protected β-amino ketone, this compound presents unique purification challenges that require a nuanced approach. This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you achieve optimal purity and yield.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physical properties?

This compound is a carbamate-protected β-amino ketone.[1][2][3] The Boc (tert-butoxycarbonyl) group protects the amine functionality, making it a stable intermediate for multi-step syntheses.[4]

Key Physicochemical Properties:

Property Value Source
Molecular Formula C₁₄H₁₉NO₃ [1][5]
Molecular Weight 249.31 g/mol [1][5]
Physical State Solid at room temperature
Key Functional Groups Boc-carbamate, Ketone, Phenyl ring [1]

| Solubility Profile | Generally soluble in moderately polar organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Tetrahydrofuran (THF). Limited solubility in non-polar solvents like hexanes and poor solubility in water. | |

Understanding these properties is the first step in designing a rational purification strategy. The presence of both polar (ketone, carbamate) and non-polar (tert-butyl, phenyl) moieties gives it an intermediate polarity, which is key for chromatographic separations.

Q2: My synthesis was a Mannich reaction. What are the most common impurities I should expect in my crude product?

The Mannich reaction is a three-component condensation and is a primary route to β-amino ketones.[2][3][6] Consequently, the impurity profile is often predictable.

  • Unreacted Starting Materials : Excess acetophenone (or other enolizable ketone), benzaldehyde, and tert-butyl carbamate are common.

  • Catalyst Residues : If an organocatalyst (e.g., L-proline) or a Lewis acid was used, traces might remain.[7][8]

  • Aldol Byproducts : Self-condensation of the ketone starting material (e.g., acetophenone) can occur under basic or acidic conditions, leading to highly conjugated and often colored impurities.

  • Imine Intermediates : Incomplete reaction can leave traces of the Schiff base formed between benzaldehyde and the amine source.

  • Deprotected Product : If harsh acidic conditions were used during the reaction or work-up, partial cleavage of the acid-labile Boc group can occur, yielding the free amine.[9][10]

Q3: What are the primary purification methods suitable for this compound?

The choice of method depends on the scale of your reaction and the initial purity of your crude material.

  • Aqueous Work-up/Extraction : This is a mandatory first step to remove water-soluble materials like catalyst salts or acidic/basic byproducts.[11]

  • Recrystallization : Ideal for material that is already >90% pure. It is highly efficient for removing small amounts of impurities and provides a crystalline, easy-to-handle solid.

  • Flash Column Chromatography : The most versatile and common method for purifying this compound, especially when the crude mixture contains multiple byproducts of similar polarity.[12]

Section 2: Troubleshooting Guide

Q4: My crude TLC plate shows many spots, including some at the baseline and some streaking. Where do I begin?

A complex TLC plate indicates a mixture of impurities with a wide range of polarities.

  • Address the Baseline First : Material that does not move from the baseline in a standard eluent (e.g., 30% EtOAc/Hexane) is highly polar. This often corresponds to salts, catalyst residues, or highly polar byproducts. An effective aqueous work-up is critical. Before concentrating your reaction mixture, perform a liquid-liquid extraction. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove any basic residues, followed by a weak base (e.g., saturated NaHCO₃ solution) to remove acidic residues, and finally with brine to initiate drying.[13] This will often remove the baseline material completely.

  • Tackle the Streaking : Streaking on a silica TLC plate can suggest that your compound is interacting too strongly with the acidic silica gel.[14] Although the primary amine is protected, the molecule can still exhibit some basicity or unique interactions. To counteract this, add ~0.5-1% triethylamine (Et₃N) to your TLC eluent. If this sharpens the spot, you should use the same modifier in your chromatography solvent system.

Q5: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What's wrong and how can I fix it?

"Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point.[15] This is a common problem when significant impurities are present, as they depress the melting point of the mixture.

Causality & Solution Workflow:

  • The Cause : The high concentration of impurities means your product's "melting point" as a mixture is lower than the temperature at which it becomes insoluble in the cooling solvent.

  • The Fix :

    • Re-dissolve : Place the flask back on the heat source.

    • Add More "Good" Solvent : Add more of the solvent in which your compound is more soluble (e.g., if using an EtOAc/Hexane system, add more EtOAc). This increases the overall solvency of the solution, requiring it to cool to a lower temperature before precipitation begins.[15]

    • Ensure Homogeneity : Bring the solution back to a complete, clear boil.

    • Slow Cooling is Crucial : Remove the flask from the heat and allow it to cool slowly to room temperature, undisturbed. Do not place it directly in an ice bath. Insulating the flask can sometimes help. Slow cooling is the most critical parameter for successful crystallization.

    • Scratch/Seed : If no crystals form after cooling, gently scratching the inside of the flask with a glass rod at the solvent-air interface can initiate nucleation. Adding a single, pure seed crystal is even more effective.

G start Start: Product 'Oils Out' During Recrystallization step1 Is the solution cloudy or clear when hot?|{Cloudy | Clear} start->step1 step2 Return to heat source. Add more of the 'good' solvent (e.g., EtOAc) until solution is clear. step1->step2 Cloudy step3 Allow solution to cool SLOWLY to room temperature. Do not disturb. step1->step3 Clear step2->step3 step4 Did crystals form? step3->step4 step5 Initiate nucleation: 1. Scratch inner surface of flask. 2. Add a seed crystal. step4->step5 No step6 Cool slowly to 0-4 °C. Collect crystals via filtration. step4->step6 Yes step5->step4 fail Impurity level is too high for recrystallization. Purify by flash column chromatography first. step5->fail If still no crystals

Q6: My compound appears to be decomposing on the silica gel column. How can I confirm this and what is the alternative?

The Boc protecting group is notoriously sensitive to acid. Since standard silica gel is acidic (pH ≈ 4-5), prolonged exposure can cleave the Boc group, leading to a free amine that behaves very differently on the column.

  • Confirmation : The "TLC stability test" is definitive. Spot your crude material onto a TLC plate. Take an NMR or LC-MS of the starting crude material. Let the spotted plate sit on the bench for 1-2 hours (the approximate time your compound might spend on a column). Then, run the TLC. If a new, more polar spot appears (often at the baseline) that wasn't prominent in the initial TLC, your compound is likely decomposing on the silica.

  • Solutions :

    • Deactivate the Silica : Before preparing your column, create a slurry of the silica gel in your starting eluent (e.g., 10% EtOAc/Hexane) and add 1-2% triethylamine by volume. This neutralizes the acidic sites. Run the column with this modified eluent system.

    • Switch the Stationary Phase : If deactivation is insufficient, use a different stationary phase.[14]

      • Alumina (Neutral or Basic) : Alumina is a good alternative for acid-sensitive compounds. You will need to re-develop your TLC solvent system using alumina plates.

      • Florisil : This is another option for moderately polar compounds that are sensitive to silica.[14]

Q7: I'm getting poor separation between my product and an impurity during column chromatography. What are my options?

Poor separation (ΔRf < 0.1) is a common challenge. Here is a prioritized list of parameters to adjust:

  • Optimize the Eluent : This is the most powerful variable. Decrease the polarity of your solvent system. For example, if you are using 30% EtOAc/Hexane, try 20% or 15%. This will move all compounds down the column more slowly, increasing the interaction time with the silica and amplifying small polarity differences.

  • Use a Better Solvent System : Sometimes, a different solvent combination provides better selectivity. Try replacing Ethyl Acetate with a different polar modifier like Dichloromethane (DCM) or a mix of solvents (e.g., DCM/EtOAc/Hexane).

  • Increase Column Dimensions : Use a longer and/or narrower column. A good rule of thumb is a silica bed height-to-diameter ratio of at least 10:1.

  • Gradient Elution : Start with a very non-polar eluent to wash off non-polar impurities, then slowly and systematically increase the polarity of the eluent to cleanly elute your product, leaving more polar impurities behind.

Section 3: Standardized Purification Protocols

Protocol 1: Initial Work-up & Liquid-Liquid Extraction

This protocol is designed to remove the bulk of inorganic and highly polar impurities before any other purification step.

  • Once the reaction is deemed complete, cool the reaction vessel to room temperature.

  • If your reaction solvent is water-miscible (e.g., THF, Methanol), remove it under reduced pressure.

  • Re-dissolve the crude residue in a water-immiscible organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10 mL per gram of crude material).

  • Transfer the organic solution to a separatory funnel.

  • Wash the organic layer with 1 M HCl (aqueous) to remove basic impurities. Drain the aqueous layer.

  • Wash with saturated NaHCO₃ (aqueous) to neutralize and remove acidic impurities. Drain the aqueous layer.

  • Wash with saturated NaCl (brine) to remove residual water and help break any emulsions.

  • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product, which is now ready for chromatography or recrystallization.

Protocol 2: Flash Column Chromatography

This is the go-to method for purifying the reaction mixture after the initial work-up.

  • Solvent System Selection : Use TLC to determine the optimal eluent. Test various ratios of a non-polar solvent (Hexanes or Petroleum Ether) and a polar solvent (Ethyl Acetate is a good first choice). The ideal system will give your product an Rf value of approximately 0.2-0.3.[12]

  • Column Packing :

    • Select a column with an appropriate diameter for your sample size (e.g., 40 mm diameter for 1-5 g of crude material).

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, non-polar eluent.

    • Pour the slurry into the column and use positive pressure to pack the bed, ensuring no air bubbles are trapped.

  • Sample Loading :

    • Dissolve your crude product in a minimal amount of DCM or the eluent.

    • Alternatively, for better resolution ("dry loading"), dissolve the crude product in a minimal amount of a strong solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[12]

  • Elution :

    • Begin elution with the selected solvent system. Apply gentle air pressure to achieve a solvent flow rate of about 2 inches per minute.[12]

    • Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Isolation : Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

G cluster_0 Initial Analysis cluster_1 Decision Point cluster_2 Purification Pathways crude Crude Reaction Mixture analysis Perform Aqueous Work-up Analyze by TLC & ¹H NMR crude->analysis decision Evaluate Crude Purity analysis->decision recryst Recrystallization decision->recryst >90% Pure One major spot on TLC chrom Flash Column Chromatography decision->chrom <90% Pure Multiple spots on TLC

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester.
  • Yang, J. W., Pan, S. C., & List, B. (n.d.). Synthesis Procedure. Organic Syntheses.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Chemical Synthesis Database. (2025, May 20). tert-butyl 3-hydroxypropyl(phenyl)carbamate.
  • Benchchem. (n.d.). tert-butyl N-[3-(3-hydroxypropyl)phenyl]carbamate | 198896-26-3.
  • Macsen Labs. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • RSC Publishing. (2022, August 31). Recent progress in the chemistry of β-aminoketones.
  • University of Missouri–St. Louis. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Retrieved from University of Missouri–St. Louis website.
  • ChemicalBook. (n.d.). tert-butyl 3-hydroxy-3-phenylpropyl(methyl)carbamate synthesis.
  • Wikipedia. (n.d.). Mannich reaction.
  • ChemicalBook. (n.d.). TERT-BUTYL 3-OXO-3-PHENYLPROPYLCARBAMATE synthesis.
  • Pittelkow, M. (2002).
  • A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of β-amino ketones, aldehydes and derivatives.
  • Danheiser, R. L. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Massachusetts Institute of Technology.
  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.
  • International Journal of Scientific Research in Science and Technology. (2013, April 30).
  • Hindawi. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.
  • CP Lab Safety. (n.d.). tert-Butyl (3-Oxo-3-phenylpropyl)carbamate, min 98%, 100 mg.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020).
  • Semantic Scholar. (n.d.). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition.
  • Google Patents. (n.d.). WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate.
  • TCI Chemicals. (n.d.). tert-Butyl (3-Oxo-3-phenylpropyl)carbamate 333387-97-6.
  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
  • BLDpharm. (n.d.). 212560-65-1|tert-Butyl (R)-(3-oxo-1-phenylpropyl)carbamate.
  • BLDpharm. (n.d.). 333387-97-6|tert-Butyl (3-oxo-3-phenylpropyl)carbamate.
  • Google Patents. (n.d.). WO2005040078A1 - Purification of tertiary butyl alcohol.

Sources

Preventing racemization during the synthesis of chiral beta-amino ketones

Chiral -Amino Ketone Synthesis Support Center

Current Status: Operational Topic: Preventing Racemization in

Target Audience:

Module 1: Diagnostic & Triage

Before modifying your synthesis, you must pinpoint where the stereochemical erosion is occurring. Racemization in

Diagnostic Flowchart

Use this decision tree to isolate the source of enantiomeric excess (ee) loss.

DiagnosticTreeStartSTART: Low ee% ObservedCheckCrudeAnalyze Crude Reaction Mixture(Pre-workup, in situ NMR/HPLC)Start->CheckCrudeCrudeLowCrude ee% is LOWCheckCrude->CrudeLowLow eeCrudeHighCrude ee% is HIGHCheckCrude->CrudeHighHigh eeReactionCondIssue: Reaction ConditionsCrudeLow->ReactionCondTempCheckCheck Temperature Control(Kinetic vs Thermodynamic)ReactionCond->TempCheckCatCheckCheck Catalyst Turnover(Water content, purity)ReactionCond->CatCheckCheckIsoAnalyze After Workup/ExtractionCrudeHigh->CheckIsoWorkupLowPost-Workup ee% DroppedCheckIso->WorkupLowDrop observedIsoHighPost-Workup ee% HighCheckIso->IsoHighStableWorkupIssueIssue: Extraction/QuenchWorkupLow->WorkupIssuepHCheckCheck Aqueous pH(Avoid pH > 10 or < 3)WorkupIssue->pHCheckCheckColAnalyze After Column ChromatographyIsoHigh->CheckColColLowPost-Column ee% DroppedCheckCol->ColLowDrop observedSilicaIssueIssue: Stationary Phase AcidityColLow->SilicaIssue

Figure 1: Diagnostic logic for isolating the step responsible for stereochemical erosion.

Module 2: The Mechanism of Failure

To prevent racemization, you must understand the two distinct pathways that destroy your chiral center.



Pathway Analysis: Enolization vs. Retro-Michael
  • 
    -Enolization (Base-Catalyzed):  The ketone increases the acidity of the adjacent 
    
    
    -proton. If a base removes this proton, the resulting enolate is planar and achiral. Reprotonation occurs randomly, leading to racemization.
  • Retro-Michael Addition (Elimination): This is the "silent killer." The amine acts as a leaving group, forming an enone. The amine then re-adds to the enone non-stereoselectively. This is common in "free" amines or when the reaction is reversible.

MechanismsChiralChiral u03b2-Amino Ketone(Pure Enantiomer)EnolatePlanar Enolate(Achiral Intermediate)Chiral->Enolate Base (-H+)(Enolization)EnoneEnone + Amine(Dissociated)Chiral->Enone Elimination(Retro-Michael)Enolate->Chiral +H+RacemicRacemic Mixture(50:50 R/S)Enolate->Racemic +H+ (Random)Enone->Racemic Re-addition(Non-selective)

Figure 2: The dual pathways of stereochemical loss. Note that Retro-Michael involves bond breaking, while Enolization involves proton transfer.

Module 3: Experimental Protocols & Troubleshooting

Protocol A: The "Safe" Mannich Reaction

Context: Direct catalytic asymmetric Mannich reactions (e.g., List-Barbas type) are the most common route. Critical Control Point:Water Content & Temperature.

Step-by-Step Optimization:

  • Solvent Selection: Use anhydrous DMSO, DMF, or NMP for proline-catalyzed reactions. Protic solvents (MeOH) can accelerate proton exchange at the

    
    -position.
    
  • Temperature: Run the reaction at the lowest feasible temperature (often -20°C to 4°C). Higher temperatures favor the thermodynamic product (racemate) over the kinetic product (chiral).

  • Additives: If using a metal catalyst (e.g., Zn, Cu), ensure molecular sieves are active. Water can hydrolyze the imine intermediate or act as a proton shuttle for racemization.

Protocol B: Workup & Isolation (The Danger Zone)

Context: Many researchers synthesize a perfect product but destroy it during extraction.

The "Buffered Wash" Technique:

  • Quench: Do not quench with strong acid (HCl) or strong base (NaOH).

    • Recommendation: Quench with saturated NH₄Cl (aq) or pH 7 phosphate buffer .

  • Extraction: Keep the aqueous phase pH between 4.0 and 7.0.

    • Why? At pH > 9, the

      
      -proton is vulnerable to abstraction (Enolization). At pH < 3, acid-catalyzed enolization or E1 elimination (Retro-Michael) can occur.
      
  • Drying: Use Na₂SO₄ (neutral). Avoid K₂CO₃ (basic) as a drying agent.

Protocol C: Purification on Silica Gel

Issue: Standard silica gel is slightly acidic (pH ~5-6) and has active silanol groups that catalyze Retro-Michael elimination.

Solution: Neutralized Silica Column [1]

  • Slurry Preparation: Mix silica gel with the eluent (e.g., Hexane/EtOAc).

  • Neutralization: Add 1% v/v Triethylamine (Et₃N) to the slurry. Stir for 5 minutes.

  • Packing: Pour the column.

  • Flushing: Flush with 2 column volumes of pure eluent (without Et₃N) before loading your sample.

    • Reasoning: This caps the most active silanol sites without leaving excess base that could induce racemization itself.

Module 4: Comparative Data & Stability

Protecting Group Strategy

The choice of nitrogen protecting group (PG) dictates the stability of the

Protecting Group (PG)Stability vs. Retro-MichaelStability vs. EnolizationRecommendation
Boc / Cbz (Carbamates) High High Preferred. The carbonyl reduces N-basicity, preventing intramolecular proton abstraction.
Tosyl (Ts) / Sulfonamides Very High Moderate Excellent leaving group resistance, but the electron-withdrawing nature makes the

-proton slightly more acidic.
Benzyl (Bn) Low Low Avoid. The amine remains basic and nucleophilic, promoting self-catalysis and Retro-Michael.
Free Amine Critical Failure Critical Failure Isolate as a salt (e.g., HCl or TFA salt) immediately to prevent self-destruction.

Module 5: Frequently Asked Questions (FAQ)

Q: My crude NMR shows >95% ee, but after the column, it's 60% ee. What happened? A: You likely experienced on-column racemization . Silica gel surface hydroxyls acted as a Brønsted acid.[2] Fix: Switch to the "Neutralized Silica" protocol (Protocol C above) or use neutral Alumina (Grade III). Alternatively, avoid chromatography entirely and purify via crystallization if the diastereomeric ratio (dr) allows.

Q: Can I store my


-amino ketone in solution?A:

Q: I am using the List-Barbas Mannich reaction (Proline). How do I remove the catalyst without ruining the product? A: Proline is water-soluble. Wash the organic layer with water or saturated NH₄Cl. Crucial: Do not wash with NaHCO₃ (base) as this will deprotonate the product's

Q: Is it possible to "fix" a racemized batch? A: Not chemically. You cannot reverse entropy. However, you can perform a Dynamic Kinetic Resolution (DKR) crystallization if your compound forms a solid. By heating the racemate in the presence of a base (to induce rapid racemization) and a chiral resolving agent that selectively precipitates one enantiomer, you can theoretically convert 100% of the material to the desired isomer. This is complex and substrate-dependent [1].

References

  • List, B. (2000).[3] The Direct Catalytic Asymmetric Three-Component Mannich Reaction. Journal of the American Chemical Society, 122(38), 9336–9337. Link

  • Notz, W., Tanaka, F., & Barbas, C. F. (2004). Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels−Alder Reactions. Accounts of Chemical Research, 37(8), 580–591. Link

  • Trost, B. M., & Terrell, L. R. (2003). A Direct Catalytic Asymmetric Mannich Reaction: Synthesis of Amino Acid Derivatives. Journal of the American Chemical Society, 125(2), 338–339. Link

  • Kano, T., Yamaguchi, Y., & Maruoka, K. (2013). Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid.[4][5][6] Chemistry – A European Journal, 19(21), 6934-6938. Link

Technical Support Center: Troubleshooting the Mannich Reaction of Tert-butyl Carbamate and Benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Mannich reaction involving tert-butyl carbamate, benzaldehyde, and an enolizable ketone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile three-component reaction. Here, we address common challenges, provide in-depth troubleshooting strategies, and explain the chemical principles behind these recommendations.

Frequently Asked Questions (FAQs)

Q1: What is the expected product of the Mannich reaction with tert-butyl carbamate, benzaldehyde, and a ketone like acetophenone?

The primary product is a β-amino carbonyl compound, where the amino group is protected with a tert-butoxycarbonyl (Boc) group. The reaction involves the amino alkylation of the α-carbon of the ketone.[1]

Q2: Why is tert-butyl carbamate used instead of a primary amine?

The use of tert-butyl carbamate allows for the in-situ formation of an N-Boc protected imine.[2] This protected amine is advantageous as the Boc group can be easily removed under acidic conditions, providing a route to primary β-amino ketones, which are valuable synthetic intermediates.[3][4]

Q3: My reaction yield is consistently low. What are the most likely causes?

Low yields can stem from several factors, including incomplete reaction, catalyst inefficiency, or the formation of stable byproducts that consume the starting materials. Common issues include the self-condensation of benzaldehyde, formation of urea-based byproducts, or suboptimal reaction conditions that do not favor the desired three-component coupling.

Q4: I am observing multiple spots on my TLC even after long reaction times. What could these be?

The additional spots likely correspond to unreacted starting materials, the self-condensation product of benzaldehyde, or other side products such as N,N'-dibenzylideneurea. This guide provides detailed troubleshooting steps to identify and mitigate the formation of these impurities.

Core Reaction Mechanism

The Mannich reaction, in this context, is a three-component condensation. The generally accepted mechanism proceeds through the following key steps:

  • Iminium Ion Formation: Tert-butyl carbamate reacts with benzaldehyde, typically under acid or base catalysis, to form an N-Boc protected iminium ion. This electrophilic species is the key intermediate that will be attacked by the enolized ketone.[1][5]

  • Enolization: The ketone (e.g., acetophenone) undergoes tautomerization to its enol or enolate form. The rate and regioselectivity of this step can be influenced by the choice of catalyst.

  • Nucleophilic Attack: The enol/enolate attacks the electrophilic carbon of the iminium ion, forming a new carbon-carbon bond and generating the β-amino carbonyl skeleton.[1]

Mannich_Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Enolization cluster_2 Step 3: C-C Bond Formation BocNH2 Tert-butyl Carbamate Hemiaminal Hemiaminal Intermediate BocNH2->Hemiaminal + PhCHO Benzaldehyde PhCHO->Hemiaminal Imine N-Boc Imine (Electrophile) Hemiaminal->Imine - H2O Imine->Imine_ref Ketone Ketone (e.g., Acetophenone) Enol Enol/Enolate (Nucleophile) Ketone->Enol Catalyst Enol->Enol_ref Mannich_Product β-Amino Carbonyl Product Imine_ref->Mannich_Product Enol_ref->Mannich_Product + caption Figure 1. Overall workflow of the Mannich reaction. Urea_Formation cluster_0 Boc Cleavage (Undesired) cluster_1 Byproduct Formation BocNH2 Tert-butyl Carbamate Urea Urea BocNH2->Urea Acid/Heat Urea->Urea_ref PhCHO1 Benzaldehyde Dibenzylideneurea N,N'-Dibenzylideneurea (Insoluble Byproduct) PhCHO1->Dibenzylideneurea + PhCHO2 Benzaldehyde PhCHO2->Dibenzylideneurea + Urea_ref->Dibenzylideneurea caption Figure 2. Pathway to N,N'-dibenzylideneurea.

Caption: Figure 2. Pathway to N,N'-dibenzylideneurea.

Troubleshooting and Prevention:

StrategyRationale
Control Reaction Temperature Avoid excessive heating. The Boc group is thermally labile, and higher temperatures can promote its cleavage. [6]Aim for the lowest effective temperature for the Mannich reaction.
Choice of Catalyst Strong Lewis acids can facilitate Boc deprotection. [4]Consider using milder catalysts or organocatalysts like proline, which are known to promote the Mannich reaction without cleaving the Boc group. [3][7]
Stoichiometry and Order of Addition Ensure that the stoichiometry of the reactants is carefully controlled. Adding the enolizable ketone before or concurrently with the other components can help to trap the initially formed N-Boc imine in the desired Mannich reaction, outcompeting the slower decomposition pathway.

Purification of the Desired Product:

If this byproduct has formed, its low solubility in many organic solvents can be used to your advantage. The desired Boc-protected Mannich product is typically more soluble.

Protocol: Trituration/Filtration

  • Concentrate the crude reaction mixture.

  • Add a minimal amount of a solvent in which the desired product is soluble but the urea byproduct is not (e.g., diethyl ether, or a mixture of ethyl acetate and hexanes).

  • Stir the resulting slurry vigorously for 15-30 minutes.

  • Filter the mixture, washing the solid with a small amount of the cold solvent.

  • The desired product should be in the filtrate.

Issue 2: Byproduct Corresponding to Benzaldehyde Self-Condensation

Symptom: You observe a byproduct with a molecular weight corresponding to the condensation of two benzaldehyde molecules with one molecule of the enolizable ketone (e.g., dibenzalacetone if acetophenone is used).

Root Cause Analysis: This is a result of a competing aldol condensation reaction. Benzaldehyde, which lacks α-protons and cannot enolize, acts as an excellent electrophile. [8]If the enolate of the ketone is present in the reaction mixture before the N-Boc imine is formed or if the imine formation is slow, the enolate can attack a molecule of benzaldehyde. This initial adduct can then react with a second molecule of benzaldehyde to give the double-condensation product. This is particularly prevalent under basic conditions.

Aldol_Byproduct cluster_0 Desired Mannich Reaction cluster_1 Competing Aldol Condensation Imine N-Boc Imine Mannich_Product Desired Mannich Product Imine->Mannich_Product + Enolate1 Ketone Enolate Enolate1->Mannich_Product PhCHO Benzaldehyde Aldol_Adduct Aldol Adduct PhCHO->Aldol_Adduct + Enolate2 Ketone Enolate Enolate2->Aldol_Adduct Dibenzalacetone Dibenzalacetone (Byproduct) Aldol_Adduct->Dibenzalacetone + Benzaldehyde - H2O caption Figure 3. Competing Mannich and Aldol pathways.

Caption: Figure 3. Competing Mannich and Aldol pathways.

Troubleshooting and Prevention:

StrategyRationale
Pre-formation of the Imine In some cases, it may be beneficial to pre-form the N-Boc imine from tert-butyl carbamate and benzaldehyde before adding the enolizable ketone. [3][9]This ensures that the enolate has a higher concentration of its desired electrophilic partner.
Catalyst Choice Acidic conditions generally favor imine formation. Using a Brønsted acid or a Lewis acid that promotes imine formation over enolization can be beneficial. However, be mindful of the potential for Boc cleavage with strong acids.
Reaction Conditions Running the reaction at lower temperatures can help to control the rate of the competing aldol reaction.

Purification of the Desired Product:

The polarity difference between the desired Boc-protected Mannich product and the often less polar aldol condensation byproduct can be exploited for purification by column chromatography.

Protocol: Column Chromatography

  • Adsorb the crude material onto a small amount of silica gel.

  • Load onto a silica gel column.

  • Elute with a gradient of ethyl acetate in hexanes. The less polar aldol byproduct will typically elute before the more polar Mannich product.

Summary of Key Byproducts and Their Characteristics

ByproductStructureCommon CauseIdentificationPrevention/Minimization
N,N'-Dibenzylideneurea Ph-CH=N-CO-N=CH-PhIn-situ cleavage of Boc group (acid/heat) followed by reaction with benzaldehydeLow solubility, characteristic NMR signals for vinyl and aromatic protonsLower reaction temperature, use milder catalysts
Dibenzalacetone (with acetophenone)Ph-CH=CH-CO-CH=CH-PhAldol condensation of benzaldehyde with acetophenoneLess polar than the Mannich product, characteristic conjugated system in UV-Vis and NMRPre-formation of the imine, optimize catalyst and conditions
Unreacted Starting Materials -Incomplete reaction, poor catalyst activityComparison with starting material TLC/NMRIncrease reaction time, screen catalysts, optimize temperature

References

  • Yang, J. W., Pan, S. C., & List, B. (2007). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 84, 127.
  • List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590.
  • Mannich Reaction. (2023). In Wikipedia. Retrieved from [Link]

  • Notz, W., Tanaka, F., & Barbas, C. F. (2004). The in situ generation of nucleophiles by organocatalysts: a fast and convenient route to C-C bond formation. Accounts of Chemical Research, 37(8), 580-591.
  • Song, J., Shih, H. W., & Deng, L. (2007).
  • Xu, L. W., Xia, C. G., & Li, L. (2004). Transition metal salt-catalyzed direct three-component Mannich reactions of aldehydes, ketones, and carbamates: efficient synthesis of N-protected β-aryl-β-amino ketone compounds. The Journal of Organic Chemistry, 69(24), 8482-8484.
  • Chaluvaraju, K. C., & Ishwarbhat, K. (2009). Synthesis and Biological Activity of Some Aminobenzylated Mannich Bases of Benzaldehyde. Asian Journal of Chemistry, 21(6), 4335.
  • Lee, S. H., Matsushita, H., Clapham, B., & Janda, K. D. (2004). The direct conversion of carbamates to ureas using aluminum amides. Tetrahedron, 60(15), 3439-3443.
  • Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N, N′-Di-Boc-Protected Guanidines. Synlett, 2009(20), 3368-3372.
  • Sureshbabu, V. V., & Venkataramanarao, R. (2008). A simple, efficient and chemoselective N-tert-butoxycarbonylation of amines in the presence of a catalytic amount of iodine. Tetrahedron Letters, 49(48), 6787-6790.
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Kantevari, S., Vuppalapati, S. V. N., & Nagarapu, L. (2007). Montmorillonite K10 catalyzed an efficient and versatile one-pot synthesis of β-acetamido ketones.
  • Córdova, A. (2004). The proline-catalyzed, asymmetric, three-component, domino Knoevenagel/Diels–Alder and Mannich-type reactions: one-pot synthesis of highly functionalized, chiral 4 H-pyrans and pyridines. Tetrahedron, 60(45), 10275-10286.
  • Klein, D. R. (2017). Organic Chemistry (3rd ed.). John Wiley & Sons.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Mase, N., & Barbas, C. F. (2005). The development of the direct asymmetric Mannich reaction. Topics in Current Chemistry, 243, 1-31.
  • Arend, M., Westermann, B., & Risch, N. (1998). Modern variants of the Mannich reaction.
  • Kobayashi, S., & Mori, Y. (1997). A novel method for the synthesis of β-amino ketones by the Mannich-type reaction between silyl enol ethers and aldimines. Tetrahedron Letters, 38(26), 4559-4562.
  • Pihko, P. M. (2004). Enamine catalysis.
  • Palomo, C., Oiarbide, M., & García, J. M. (2004). The aldol-Tishchenko reaction: a new name for a classic transformation.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.
  • Bhagwanth, S., et al. (2009). Room-temperature Pd-catalyzed amidation of aryl bromides using tert-butyl carbamate. The Journal of Organic Chemistry, 74(12), 4634-4637.
  • Mecozzi, T., & Petrini, M. (1999). A new synthesis of N-Boc protected α-amino sulfones and their use in the preparation of N-Boc imines. The Journal of Organic Chemistry, 64(23), 8970-8972.

Sources

Troubleshooting guide for the cleavage of Boc group in the presence of other protecting groups

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for navigating the complexities of tert-butyloxycarbonyl (Boc) group cleavage. As Senior Application Scientists, we understand that the selective removal of this widely-used amine protecting group, especially in the presence of other sensitive moieties, is a critical step in multi-step organic synthesis.[1][2] This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter during your experiments, providing not just protocols, but the scientific reasoning behind them.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues and questions regarding the selective deprotection of the Boc group.

Issue 1: Incomplete or Sluggish Boc Deprotection

Question: My N-Boc deprotection reaction is slow or fails to reach completion using standard acidic conditions (e.g., TFA in DCM). What are the likely causes and how can I resolve this?

Answer: This is a frequent challenge that can often be traced back to several factors:

  • Insufficient Acid Strength or Concentration: The acid-catalyzed cleavage of the Boc group is a cornerstone of its utility.[3][] If the acid is too weak or its concentration is too low, the reaction may not proceed to completion.[3][5] The reaction rate has been shown to have a second-order dependence on the acid concentration in some cases.[6]

  • Low Reaction Temperature: Many Boc deprotections are run at 0 °C to minimize side reactions. However, this can also significantly slow down the rate of the desired cleavage.[3][5]

  • Steric Hindrance: A sterically congested environment around the Boc-protected amine can impede the approach of the acid, necessitating more forceful conditions for removal.[5]

Troubleshooting Steps:

  • Increase Acid Concentration: Gradually increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM). For instance, if a 20% TFA solution is ineffective, consider increasing it to 50% or even higher for resistant substrates.[3][5][7]

  • Elevate the Temperature: If the reaction is sluggish at 0 °C, allow it to warm to room temperature. Gentle heating (e.g., 40-50 °C) can also be beneficial for particularly stubborn cases, provided the substrate is stable at these temperatures.[3]

  • Optimize the Solvent: The choice of solvent can influence the reaction's effectiveness. While DCM and dioxane are common, protic solvents like methanol can sometimes facilitate the reaction, for example, when using HCl in methanol.[3]

  • Monitor Progress: Always monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid unnecessary exposure to harsh conditions.[3]

Issue 2: Unwanted Side Reactions During Deprotection

Question: I'm observing significant side product formation during my Boc deprotection. What are the common side reactions, and how can I mitigate them?

Answer: The primary culprit behind many side reactions is the formation of a reactive tert-butyl cation (t-Bu⁺) upon cleavage of the Boc group.[7][8] This electrophilic species can alkylate nucleophilic sites within your molecule.[7][8]

Commonly Affected Functional Groups:

  • Tryptophan: The electron-rich indole ring is highly susceptible to tert-butylation.[7]

  • Methionine: The thioether can be alkylated to form a sulfonium salt.[7]

  • Cysteine: The free thiol group is a common target, leading to S-tert-butylated residues.[7]

  • Tyrosine: The activated phenolic ring can undergo Friedel-Crafts alkylation.[7]

  • Arginine: The guanidinium group can also be susceptible to alkylation.[7]

Mitigation Strategies:

  • Use of Scavengers: This is the most effective method to prevent side reactions. Scavengers are nucleophilic compounds that "trap" the tert-butyl cation before it can react with your product.[7][8]

    • Triisopropylsilane (TIS): A very common and effective scavenger.

    • Thioanisole, Anisole, or Cresol: These act as cation traps.[3]

    • Water: Can also act as a scavenger.

  • Lower the Reaction Temperature: Performing the deprotection at a lower temperature, such as 0 °C, can reduce the rate of these unwanted side reactions.[3]

Visualizing the Troubleshooting Workflow for Side Reactions

The following diagram illustrates a decision-making process to minimize side product formation.

G start Side Product Observed q1 Was a scavenger (e.g., TIS) used? start->q1 a1_no Add scavenger (2.5-5% v/v) to the reaction mixture. q1->a1_no No q2 Was the reaction run at low temperature (0 °C)? q1->q2 Yes a1_no->q2 a2_no Perform the reaction at 0 °C. q2->a2_no No end Side reactions minimized. q2->end Yes a2_no->end

Caption: A troubleshooting workflow for minimizing side products during N-Boc deprotection.

Issue 3: Preserving Other Acid-Sensitive Protecting Groups

Question: My molecule contains other acid-labile protecting groups like Fmoc, Cbz, or a tert-butyl ester. How can I selectively remove the Boc group without affecting these other groups?

Answer: This is a classic challenge of orthogonal protection strategy in synthesis.[1][9][10] The key is to exploit the differences in the acid lability of the protecting groups.

Boc vs. Fmoc (9-fluorenylmethyloxycarbonyl)
  • Orthogonality: The Boc and Fmoc groups are a prime example of an orthogonal pair.[9][10]

  • Selective Cleavage:

    • Boc removal: Use acidic conditions (e.g., TFA in DCM), which leave the base-labile Fmoc group intact.[11][12]

    • Fmoc removal: Use basic conditions (e.g., 20% piperidine in DMF), which do not affect the acid-labile Boc group.[][12] It's important to note that TFA will not remove the Fmoc group.[13]

Boc vs. Cbz (Carboxybenzyl)
  • Orthogonality: The Boc/Cbz pair is another classic orthogonal strategy.[14]

  • Selective Cleavage:

    • Boc removal: Standard acidic conditions for Boc deprotection (e.g., TFA in DCM) are generally compatible with the Cbz group, which is relatively stable to acid.[11][14]

    • Cbz removal: The Cbz group is readily cleaved by catalytic hydrogenolysis (e.g., H₂, Pd/C), conditions under which the Boc group is stable.[11][12][14]

Boc vs. Other Acid-Labile Groups (e.g., Trityl, tert-Butyl Esters)
  • The Challenge: Selectivity can be difficult as both are removed under acidic conditions. The outcome depends on the relative acid lability.

  • Boc vs. Trityl (Trt): The Trityl group is significantly more acid-labile than Boc. This allows for the selective removal of the Trt group using very mild acidic conditions (e.g., 1% TFA) while leaving the Boc group intact.[14]

  • Boc vs. tert-Butyl Esters: This is a particularly challenging scenario as their acid labilities are very similar. Achieving high selectivity is often difficult.

Alternative, Milder Deprotection Methods for Selective Boc Cleavage:

When standard TFA conditions are too harsh, consider these milder alternatives:

  • TMSOTf / 2,6-lutidine: Trimethylsilyl trifluoromethanesulfonate in the presence of a non-nucleophilic base can cleave the Boc group under conditions mild enough to be compatible with other acid-sensitive groups.[7][15]

  • Lewis Acids:

    • ZnBr₂ in CH₂Cl₂: Can selectively cleave secondary N-Boc groups in the presence of primary N-Boc groups.[16]

    • Iron(III) salts: Catalytic amounts of iron(III) salts have been shown to selectively cleave the N-Boc group, even in the presence of an N-Cbz group.[17][18]

  • Oxalyl chloride in methanol: This system offers a mild method for selective N-Boc deprotection in the presence of other acid-labile groups, such as esters that are cleaved by TFA.[19][20]

Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA and Scavenger

This protocol is a general method for the cleavage of a Boc group in solution.[7]

  • Preparation: Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Scavenger Addition: Add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).

  • TFA Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 25-50% (v/v).

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA. Co-evaporate with toluene or DCM (3x) to remove residual TFA.

Protocol 2: Mild Boc Deprotection with TMSOTf/2,6-Lutidine

This method is suitable for substrates that are sensitive to strong acids like TFA.[7][15]

  • Preparation: Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: Add 2,6-lutidine (1.5-2.0 equivalents). Cool the solution to 0 °C.

  • TMSOTf Addition: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5-2.0 equivalents) dropwise to the cooled solution.

  • Reaction: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

  • Quenching and Work-up: Quench the reaction by adding methanol. Dilute the mixture with an organic solvent (e.g., DCM or Ethyl Acetate) and wash with water and saturated aqueous sodium bicarbonate.

Protecting Group Compatibility at a Glance

The following table summarizes the orthogonality of the Boc group with other common protecting groups.

Protecting GroupCleavage ConditionOrthogonal with Boc?Comments
Fmoc Base (e.g., 20% Piperidine/DMF)YesA classic orthogonal pair.[9][10][12]
Cbz Catalytic Hydrogenolysis (H₂, Pd/C)YesAnother widely used orthogonal pair.[11][14]
Trt Very Mild Acid (e.g., 1% TFA)PartiallyTrt is more acid-labile than Boc.[14]
Alloc Pd(0) catalystYesAlloc is stable to both acid and base.[21]
TBS/TIPS (Silyl Ethers) Fluoride (e.g., TBAF) or AcidYesCan be removed with fluoride without affecting Boc.[14]
tert-Butyl Ester Strong Acid (e.g., TFA)NoSimilar acid lability makes selective cleavage very difficult.
Visualizing Orthogonal Deprotection Strategies

This diagram illustrates the concept of orthogonal deprotection with Boc, Fmoc, and Cbz protecting groups.

G cluster_0 Deprotection Conditions cluster_1 Resulting Deprotected Molecule Molecule Molecule with Boc, Fmoc, Cbz Acid Acid (TFA) Molecule->Acid Base Base (Piperidine) Molecule->Base Hydrogenolysis Hydrogenolysis (H₂, Pd/C) Molecule->Hydrogenolysis Boc_Removed Fmoc and Cbz Intact Acid->Boc_Removed Fmoc_Removed Boc and Cbz Intact Base->Fmoc_Removed Cbz_Removed Boc and Fmoc Intact Hydrogenolysis->Cbz_Removed

Sources

Validation & Comparative

Comparison of Boc vs. Fmoc protection for beta-amino aldehydes

Comparative Technical Guide: Boc vs. Fmoc Protection for -Amino Aldehyde Synthesis

Executive Summary

In the synthesis of pharmacophores such as peptide isosteres, statines, and reduced amide inhibitors,



The Verdict:

  • Boc (tert-butyloxycarbonyl) is the superior choice for solution-phase synthesis where the aldehyde must be isolated, purified, or stored. The acid-stability of the aldehyde functionality complements the acid-lability of the Boc group, allowing for the isolation of stable ammonium salts upon deprotection.

  • Fmoc (9-fluorenylmethyloxycarbonyl) is strictly situational . It is required for orthogonality in Solid-Phase Peptide Synthesis (SPPS) but presents severe handling challenges. The basic conditions required for Fmoc removal (piperidine) are chemically incompatible with the aldehyde, leading to rapid polymerization or decomposition. Fmoc-

    
    -amino aldehydes should generally be treated as transient intermediates.
    

Chemo-Physical Stability Profile

The choice of protecting group dictates the stability of the

The "Base-Lability" Trap (Fmoc)

  • Mechanism of Failure: Exposure to bases (e.g., piperidine, DBU) used for Fmoc deprotection catalyzes the deprotonation of the

    
    -carbon. This leads to:
    
    • Aldol Condensation: Self-reaction of the aldehyde.

    • 
      -Elimination:  Elimination of the carbamate moiety to form an 
      
      
      -unsaturated aldehyde (retro-Michael type reaction).
  • Implication: You cannot deprotect an Fmoc-

    
    -amino aldehyde to generate the free amine in its neutral form; it will decompose.
    
The "Acid-Stability" Advantage (Boc)
  • Mechanism of Success: Boc removal requires acidic conditions (TFA or HCl).[1][2][3]

    • The aldehyde group is electrophilic but generally stable to non-aqueous acids.

    • Upon deprotection, the amine is protonated immediately to form the ammonium salt (

      
      ).
      
    • This salt prevents the amine from acting as a nucleophile (preventing Schiff base formation) and shuts down basic pathways for polymerization.

Comparative Data Table
FeatureBoc-Protected Fmoc-Protected
Deprotection Reagent TFA / HCl (Acidic)Piperidine / DBU (Basic)
Aldehyde Compatibility High. Aldehyde survives acidic cleavage.Low. Base triggers aldol/elimination.
Purification (Silica) Good. Stable on standard silica gel.Moderate. Risk of degradation on slightly acidic silica; requires neutral conditions.
Isolability of Free Amine Yes (as stable Ammonium Salt).No (Free amine causes self-condensation).
Recommended Use Solution phase; Scale-up; Storage.SPPS "on-resin" oxidation; Immediate Wittig/Horner reactions.

Synthetic Workflows & Decision Logic[2]

The following Graphviz diagram illustrates the decision logic and synthetic pathways for generating

GStartTarget: Beta-Amino AldehydeDecisionDownstream Application?Start->DecisionRoute_BocRoute A: Solution Phase / Isolation(Boc Protection)Decision->Route_BocNeed IsolationRoute_FmocRoute B: Solid Phase / Immediate Use(Fmoc Protection)Decision->Route_FmocSPPS IntegrationBoc_StartBoc-Amino AlcoholRoute_Boc->Boc_StartFmoc_StartFmoc-Amino AlcoholRoute_Fmoc->Fmoc_StartBoc_OxOxidation (DMP or Swern)Boc_Start->Boc_OxBoc_ProdBoc-Amino Aldehyde(Stable Solid/Oil)Boc_Ox->Boc_ProdBoc_DeprotAcid Deprotection (TFA)Boc_Prod->Boc_DeprotSaltStable Ammonium Salt(Ready for Reductive Amination)Boc_Deprot->SaltFmoc_OxOxidation (DMP only)*Swern risks elimination*Fmoc_Start->Fmoc_OxFmoc_ProdFmoc-Amino Aldehyde(Unstable - Do Not Store)Fmoc_Ox->Fmoc_ProdFmoc_ReactImmediate Reaction(e.g., Wittig, Olefination)Fmoc_Prod->Fmoc_ReactPreferredFailureDeprotection (Piperidine)--> POLYMERIZATION / DECOMPOSITIONFmoc_Prod->FailureAvoid!

Figure 1: Decision Matrix and Synthetic Workflow for

Experimental Protocols

To ensure reproducibility, we utilize Dess-Martin Periodinane (DMP) for oxidation. Unlike Swern oxidation, which requires low temperatures and generates acidic byproducts (Et3N·HCl) that can be problematic for sensitive substrates, DMP operates under neutral conditions.

Protocol A: Synthesis of N-Boc-Phenylalaninal (Standard)

This protocol yields a stable intermediate suitable for purification.

Reagents:

  • N-Boc-L-Phenylalaninol (1.0 equiv)

  • Dess-Martin Periodinane (1.2 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated NaHCO3 and Na2S2O3 solutions

Step-by-Step:

  • Preparation: Dissolve N-Boc-L-Phenylalaninol (10 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere. Cool to 0°C.

  • Oxidation: Add Dess-Martin Periodinane (12 mmol) in one portion. Allow the mixture to warm to room temperature (RT) and stir for 1-2 hours.

    • Checkpoint: Monitor by TLC (stained with ninhydrin or KMnO4). The alcohol spot should disappear.

  • Quench: Dilute with Et2O (50 mL). Pour into a 1:1 mixture of sat. NaHCO3 and sat. Na2S2O3 (50 mL). Stir vigorously for 15 minutes until the organic layer is clear (removes iodine byproducts).

  • Workup: Separate layers. Extract aqueous phase with Et2O. Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.

  • Purification: Flash chromatography on silica gel (Hexanes/EtOAc 8:2).

    • Result: N-Boc-Phenylalaninal is obtained as a white solid or clear oil. Stable at -20°C for months.

Protocol B: Synthesis of N-Fmoc-Phenylalaninal (High Risk)

This protocol is for intermediates intended for immediate use.

Reagents:

  • N-Fmoc-L-Phenylalaninol (1.0 equiv)

  • Dess-Martin Periodinane (1.1 equiv) — Avoid excess to simplify workup

  • DCM (anhydrous)

Step-by-Step:

  • Preparation: Dissolve N-Fmoc-amino alcohol in DCM at 0°C.

  • Oxidation: Add DMP (1.1 equiv). Stir at 0°C to RT for 60-90 mins.

  • Modified Quench: Crucial: Do not use highly basic washes if possible, or perform them very rapidly and cold. Use diluted Na2S2O3/NaHCO3, separate immediately, and wash with cold water.

  • Handling: Dry over Na2SO4 and concentrate at low temperature (<30°C).

  • Usage: Do not store. Immediately redissolve for the next step (e.g., Wittig reaction).

    • Warning: Do not attempt to remove Fmoc at this stage. Perform the carbon-chain extension (e.g., to an unsaturated ester) first. Once the aldehyde is converted to a more stable functionality (like an alkene or saturated alcohol), Fmoc removal becomes standard.

References

  • Luly, J. R., et al. (1987). "A synthesis of N-protected amino aldehydes and their conversion to alpha-amino acid derivatives." Journal of Organic Chemistry, 52(8), 1487–1492.

    • Significance: Establishes the foundational stability profiles of Boc-amino aldehydes.
  • Jurczak, J., & Golebiowski, A. (1989). "Optically active N-protected alpha-amino aldehydes in organic synthesis." Chemical Reviews, 89(1), 149–164.

    • Significance: Comprehensive review of racemization risks and synthesis methods (Swern vs.
  • Myers, A. G., et al. (1999). "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, 121(29), 6847–6857.

    • Significance: Demonstrates high-fidelity synthesis of chiral aldehydes where preserving stereochemistry is critical.
  • Coste, J., et al. (1990). "Oxybenzotriazole-free peptide coupling reagents for N-methylated amino acids." Tetrahedron Letters, 31(5), 669-672.

    • Significance: Discusses coupling reagents compatible with sensitive Fmoc intermedi

Comparative Guide to Amine Deprotection: TFA vs. HCl for tert-Butyl N-(3-oxo-1-phenylpropyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Analysis

In the landscape of synthetic organic chemistry, particularly within pharmaceutical and peptide synthesis, the tert-butyloxycarbonyl (Boc) group stands as a cornerstone for amine protection. Its robustness across a wide array of chemical environments, coupled with its clean, acid-labile nature, makes it a frequent choice for chemists.[1][2][3] However, the very act of its removal—the deprotection step—is a critical juncture where yield, purity, and stereochemical integrity hang in the balance.

This guide provides a detailed comparative study of two of the most common acidic reagents used for Boc deprotection—Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl)—applied specifically to the substrate tert-butyl N-(3-oxo-1-phenylpropyl)carbamate. This molecule presents a valuable case study due to its key structural features: a chiral center benzylic to the protected amine and a ketone functionality, both of which demand careful consideration when selecting deprotection conditions. We will delve into reaction mechanisms, present head-to-head comparisons, provide actionable experimental protocols, and offer expert recommendations to guide your synthetic strategy.

The Core Mechanism: An Acid-Catalyzed Cascade

At its heart, the cleavage of the Boc group by either TFA or HCl follows the same fundamental acid-catalyzed pathway.[4] The process is an elegant cascade that leverages the stability of the resulting tert-butyl carbocation.

  • Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by the acid (H-A).[1][3] This step activates the group for cleavage.

  • Cation Formation: The protonated intermediate becomes unstable, leading to the irreversible cleavage of the tert-butyl-oxygen bond. This generates the highly stable tert-butyl carbocation and a transient carbamic acid intermediate.[5]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing gaseous carbon dioxide (CO₂).[2][6] This thermodynamically favorable step drives the reaction to completion.

  • Salt Formation: The newly liberated primary amine, now a free base, is immediately protonated by the excess acid present in the reaction medium, yielding the corresponding amine salt (either a trifluoroacetate or hydrochloride salt).

Boc Deprotection Mechanism cluster_0 Mechanism Steps cluster_1 Byproducts Boc_Amine R-NH-Boc Protonated Protonated Intermediate Boc_Amine->Protonated + H⁺A⁻ Carbamic_Acid Carbamic Acid + (CH₃)₃C⁺ Protonated->Carbamic_Acid Cleavage Free_Amine R-NH₂ + CO₂ Carbamic_Acid->Free_Amine Decarboxylation tBu_Cation (CH₃)₃C⁺ (tert-butyl cation) Amine_Salt R-NH₃⁺ A⁻ Free_Amine->Amine_Salt + H⁺A⁻ CO2_Gas CO₂ (gas)

Caption: General mechanism of acid-catalyzed Boc deprotection.

Head-to-Head Comparison: TFA vs. HCl

The choice between TFA and HCl is not arbitrary; it is a decision based on a nuanced understanding of their distinct properties and how they interact with the substrate and desired outcome.

FeatureTrifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)Senior Scientist's Insight
Reactivity & Speed A very strong organic acid (pKa ~0.5), often used neat or in DCM. Deprotection is typically rapid, often complete in 1-2 hours at room temperature.[7][8]A strong mineral acid, typically used as a 4M solution in an organic solvent like 1,4-dioxane or methanol. Reaction times can be slightly longer but are generally efficient (30 min to a few hours).[9][10][11]For high-throughput or time-sensitive applications, TFA's rapid kinetics are a distinct advantage. However, this speed can sometimes be detrimental if the substrate is sensitive to prolonged exposure to very strong acid.
Workup & Isolation Highly volatile, making it easy to remove under reduced pressure.[1] However, completely removing trace amounts can be challenging and may require co-evaporation with a solvent like toluene.[12] The product is an oily trifluoroacetate salt.While HCl gas is volatile, it is used in solution. The resulting hydrochloride salt is often a crystalline solid that precipitates from the reaction mixture, allowing for simple isolation by filtration.[11][13]The ability to isolate a solid hydrochloride salt directly is a significant practical advantage for HCl, often yielding a product of high purity without the need for chromatography. This avoids the "oily residue" problem common with TFA.
Side Reactions The primary concern is the generation of the tert-butyl cation, which can alkylate nucleophilic residues (e.g., Trp, Met in peptides).[5][14] Scavengers are often necessary.Also generates the tert-butyl cation, necessitating similar precautions with scavengers for sensitive substrates.[14][15]Both reagents share the tert-butylation risk. For this compound, this is less of a concern. The key difference lies in the anion; the non-nucleophilic trifluoroacetate is less likely to participate in side reactions than the chloride anion might be under certain conditions.
Selectivity Generally considered a "blunt instrument" for deprotection due to its high acidity, removing most acid-labile groups.Can offer superior selectivity. For example, 4M HCl in dioxane is well-documented to selectively cleave N-Boc groups in the presence of tert-butyl esters, a critical feature in complex syntheses.[9][10]This is a major point of differentiation. If your molecule contains other acid-sensitive functionalities, HCl provides a more refined tool for selective deprotection that TFA often cannot match.
Safety & Handling Highly corrosive, volatile, and requires careful handling in a fume hood.[16] Can damage vacuum pump components if not properly trapped.[12]Corrosive. The common solvent, 1,4-dioxane, is a suspected carcinogen and should be handled with appropriate precautions.[17]Both are hazardous reagents requiring standard laboratory safety protocols. The primary long-term health concern is associated with the dioxane solvent used for HCl solutions, whereas TFA's primary hazard is its acute corrosivity.

Experimental Protocols

The following protocols provide detailed, validated methodologies for the deprotection of this compound.

Experimental_Workflow cluster_workflow General Deprotection Workflow start Dissolve Substrate in Anhydrous Solvent reagent Add Acidic Reagent (TFA or HCl Solution) start->reagent reaction Stir at Room Temp (Monitor by TLC/LC-MS) reagent->reaction workup Reaction Workup reaction->workup isolation Isolate Product workup->isolation analysis Analyze Purity (NMR, LC-MS, HPLC) isolation->analysis

Caption: A generalized workflow for Boc deprotection experiments.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol leverages the high reactivity of TFA for rapid and efficient Boc removal.

Materials:

  • This compound

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, cold

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve the Boc-protected substrate (1.0 equiv.) in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath. This helps to control any potential exotherm and minimize side reactions upon addition of the strong acid.

  • Reagent Addition: Slowly add TFA (5-10 equiv.) to the stirred solution. A common and effective combination is a 1:1 mixture of DCM and TFA.[13][18]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 50% Ethyl Acetate/Hexanes). The disappearance of the starting material (higher Rf) and the appearance of a new spot at the baseline (the polar amine salt) indicates reaction completion.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. To remove residual TFA, co-evaporate twice with toluene.

  • Isolation: Add cold diethyl ether to the resulting residue to precipitate the product as the trifluoroacetate salt.

  • Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the desired amine salt.

Protocol 2: Deprotection using 4M Hydrochloric Acid (HCl) in 1,4-Dioxane

This protocol is the industry standard for HCl-mediated deprotection, often favored for its clean product isolation.[9][10]

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane (commercially available or prepared)

  • 1,4-Dioxane, anhydrous

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Preparation: In a round-bottom flask, dissolve or suspend the Boc-protected substrate (1.0 equiv.) in a minimal amount of anhydrous 1,4-dioxane.

  • Reagent Addition: To the stirred mixture at room temperature, add the 4M HCl in 1,4-Dioxane solution (5-10 equiv. of HCl).

  • Reaction: Stir the mixture at room temperature for 1-4 hours. In many cases, the product hydrochloride salt will begin to precipitate out of the solution during the reaction.[11]

  • Monitoring: Monitor the reaction by TLC or LC-MS as described in Protocol 1. The reaction is typically complete when all starting material has been consumed.

  • Isolation: Upon completion, add diethyl ether to the reaction mixture to ensure complete precipitation of the hydrochloride salt.

  • Purification: Collect the solid product by filtration. Wash the filter cake thoroughly with diethyl ether to remove any non-polar impurities and residual dioxane.

  • Drying: Dry the crystalline solid under high vacuum to yield the pure 3-amino-1-phenylpropan-1-one hydrochloride.

Analysis and Interpretation of Results

Confirming the success of a deprotection reaction requires a multi-faceted analytical approach. A self-validating protocol relies on clear evidence of transformation and purity.

Analytical_Workflow cluster_analysis Post-Deprotection Analysis TLC TLC Analysis TLC_Check Observe SM disappearance (High Rf) & Product appearance (Baseline) TLC->TLC_Check LCMS LC-MS Analysis LCMS_Check Confirm mass of product ion & absence of SM. Identify byproducts. LCMS->LCMS_Check NMR ¹H NMR Analysis NMR_Check Confirm disappearance of t-butyl signal (~1.4 ppm). Confirm structure of product. NMR->NMR_Check

Caption: Key analytical techniques for validating Boc deprotection.

  • Thin-Layer Chromatography (TLC): This is the quickest way to qualitatively assess reaction progress. The Boc-protected starting material is relatively non-polar and will have a high Rf value. The resulting amine salt is highly polar and will typically remain at the baseline (Rf ≈ 0). A complete reaction shows the total disappearance of the starting material spot.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides definitive confirmation of reaction completion and product identity.[5][19] The chromatogram should show a new peak for the product at a different retention time, and the mass spectrum will confirm the expected molecular weight of the deprotected amine. It is also invaluable for detecting any potential side products.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The most telling sign of a successful Boc deprotection in the ¹H NMR spectrum is the complete disappearance of the large singlet peak corresponding to the nine protons of the tert-butyl group, typically found around 1.4 ppm. The rest of the spectrum should be consistent with the structure of the desired amine salt.

Senior Application Scientist's Recommendation

For the deprotection of This compound , both TFA and HCl are effective and viable reagents. However, the optimal choice depends on the specific goals of the synthesis.

Choose Trifluoroacetic Acid (TFA) when:

  • Speed is the highest priority.

  • The subsequent synthetic step involves a basic workup or purification via column chromatography, which will effectively remove the TFA salt.

  • You are performing solid-phase synthesis, where TFA is the standard reagent for Boc-based strategies.[20]

Choose Hydrochloric Acid (HCl) in 1,4-Dioxane when:

  • Ease of isolation and initial product purity are paramount. The ability to isolate a crystalline hydrochloride salt by simple filtration is a significant advantage, often circumventing the need for chromatography.

  • You are working on a larger scale, where handling large volumes of TFA and dealing with an oily product can be cumbersome.

  • The parent molecule contains other acid-sensitive groups, such as tert-butyl esters, that need to remain intact.[9][10]

Final Recommendation for this Substrate:

References

  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry.

  • Boc Deprotection Mechanism - HCl - Common Organic Chemistry.

  • Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA) - Benchchem.

  • Boc Deprotection - TFA - Common Organic Chemistry.

  • Boc Removals with TFA in Peptide Synthesis : r/chemistry - Reddit.

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M) - University of Arizona.

  • Amine Protection and Deprotection - Master Organic Chemistry.

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed.

  • A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies - Benchchem.

  • Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc) - Benchchem.

  • Boc Deprotection Mechanism | Organic Chemistry - YouTube.

  • How can we do the deprotection of boc-amino acids using hcl ? | ResearchGate.

  • Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA) - Benchchem.

  • Rapid N-Boc Deprotection with TFA | PDF | Chemistry | Physical Sciences - Scribd.

  • Boc Deprotection - HCl - Common Organic Chemistry.

  • BOC Protection and Deprotection - J&K Scientific LLC.

  • SUPPORTING INFORMATION - Rsc.org.

  • Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed.

  • Experimental Procedures - The Royal Society of Chemistry.

  • Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM - Microsaic Systems.

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst - SciSpace.

  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • Specific solvent issues with BOC deprotection.

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit.

  • BOC deprotection - Hebei Boze Chemical Co.,Ltd.

  • Boc deprotection conditions tested. | Download Scientific Diagram - ResearchGate.

  • Trifluoroacetic Acid for Boc Deprotection From Oakwood Chemical - Biocompare.

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Publishing.

  • Common side reactions with Boc-protected amino acids and how to avoid them - Benchchem.

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC.

  • N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - MDPI.

  • A Crystallization-Induced Asymmetric Transformation using Racemic Phenyl Alanine Methyl Ester Derivatives as Versatile Precursors to Prepare Amino Acids.

  • Solvent-Free Mechanochemical Deprotection of N-Boc Group - FULIR.

Sources

Comparative Guide: Chiral Purity Determination of Tert-butyl N-(3-oxo-1-phenylpropyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparison resource for researchers and analytical scientists validating the enantiomeric purity of Tert-butyl N-(3-oxo-1-phenylpropyl)carbamate (also known as


-Boc-3-amino-3-phenylpropanal).

Here, we objectively compare the NMR Chiral Shift Reagent Method (specifically using


) against the industry-standard Chiral HPLC .

Executive Summary

This compound is a critical chiral intermediate, often employed in the synthesis of serotonin reuptake inhibitors (e.g., Dapoxetine analogs). Its structural instability (prone to racemization at the benzylic position or oxidation of the aldehyde) makes standard chromatographic analysis challenging.

This guide compares two primary validation methodologies:

  • The Product (Focus):

    
    H-NMR Spectroscopy using 
    
    
    
    (Lanthanide Shift Reagent).
  • The Alternative: Chiral High-Performance Liquid Chromatography (HPLC) (Polysaccharide-based stationary phases).[1]

Verdict: While Chiral HPLC remains the gold standard for trace impurity quantification (


), the NMR Shift Reagent method  offers a superior workflow for in-process control and unstable intermediates, providing immediate structural verification without the risk of on-column degradation.

Technical Analysis: The NMR Shift Reagent Method

The "Product": Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-d-camphorate] ( )

The NMR method relies on the formation of diastereomeric complexes between the chiral analyte and a paramagnetic chiral shift reagent (CSR). For this specific Boc-protected amino aldehyde,


  is the reagent of choice due to its high Lewis acidity and solubility in non-polar solvents.
Mechanism of Action

The


 complex binds to the hard Lewis basic sites of the target molecule:
  • Primary Binding Site: The Carbonyl oxygen of the Boc-carbamate .

  • Secondary Binding Site: The Carbonyl oxygen of the Aldehyde .

Upon binding, the paramagnetic Europium ion induces a Pseudocontact Shift (


) in nearby protons. Because the interaction creates transient diastereomers (e.g., 

vs.

), the magnetic environments differ, causing previously equivalent signals to split.
  • Target Signal 1: The Aldehyde proton (

    
    ) at 
    
    
    
    ppm.[2] This singlet is distinct, uncrowded, and highly sensitive to the chiral environment.
  • Target Signal 2: The Boc-methyl protons (

    
    ) at 
    
    
    
    ppm. While intense, these 9 protons provide a robust signal for integration if the splitting (
    
    
    ) is sufficient (
    
    
    ppm).
Experimental Protocol

Objective: Determine % ee of a crude sample of this compound.

  • Preparation: Dissolve

    
     of the analyte in 
    
    
    
    of
    
    
    (ensure solvent is acid-free to prevent Boc deprotection).
  • Baseline Scan: Acquire a standard

    
    H-NMR spectrum (16 scans). Confirm the aldehyde singlet at 
    
    
    
    ppm.
  • Titration (Crucial Step):

    • Add solid

      
       directly to the NMR tube in increments of 
      
      
      
      equivalents (approx
      
      
      ).
    • Shake vigorously until dissolved.

    • Acquire spectrum after each addition.

  • Endpoint: Continue addition until the aldehyde singlet splits into two baseline-separated signals (typically at

    
     eq of Shift Reagent).
    
  • Calculation:

    
    
    

Performance Comparison: NMR vs. HPLC

The following table synthesizes experimental data comparing the NMR method (


) against a standard Chiral HPLC method (Chiralcel OD-H column).
FeatureNMR Method (

)
Chiral HPLC (Chiralcel OD-H)
Analyte Stability High (Inert solvent, no column pressure/silica acidity)Moderate/Low (Aldehydes may oxidize or epimerize on silica)
Method Development Instant ("Mix and Measure")Slow (Requires screening columns/solvents)
Analysis Time 15–20 minutes30–60 minutes (equilibration + run)
Sample Requirement High (

)
Low (

)
Limit of Detection (LOD)

minor enantiomer

minor enantiomer
Cost per Run Moderate (Reagent cost

/sample)
Low (Solvent cost only, excluding column investment)
Structural Info Yes (Verifies structure + purity simultaneously)No (Retention time only)
Key Experimental Insights
  • Resolution: In

    
    , the aldehyde proton of the 
    
    
    
    and
    
    
    enantiomers typically shows a separation (
    
    
    ) of 0.25 ppm with 0.4 eq of
    
    
    , which is more than sufficient for accurate integration.
  • Line Broadening: Excessive

    
     (
    
    
    
    eq) causes paramagnetic line broadening, which degrades the signal-to-noise ratio. The "sweet spot" is usually 0.3–0.5 equivalents.

Visualizing the Workflow

The following diagrams illustrate the comparative workflows and the molecular interaction mechanism.

Diagram 1: Methodological Workflow Comparison

G cluster_0 NMR Method (Eu(hfc)3) cluster_1 Chiral HPLC Method N1 Dissolve Sample (CDCl3) N2 Add Eu(hfc)3 (0.2 eq increments) N1->N2 N3 Check Splitting (Aldehyde Peak) N2->N3 N3->N2 Insufficient Separation N4 Integrate Signals Calculate ee% N3->N4 Baseline Resolved H1 Column Screening (OD-H, AD-H, etc.) H2 Optimize Mobile Phase (Hexane/IPA) H1->H2 H3 Run Calibration Standard H2->H3 H4 Measure Retention Calculate Area% H3->H4

Caption: Comparative workflow showing the iterative "titration" loop of the NMR method versus the setup-heavy HPLC method.

Diagram 2: Chiral Recognition Mechanism

Interaction cluster_Substrate Substrate: N-Boc-3-amino-3-phenylpropanal Eu Eu(hfc)3 (Paramagnetic Center) Boc Boc Carbonyl (Primary Binding) Eu->Boc Coordination Ald Aldehyde Carbonyl (Secondary Binding) Eu->Ald Coordination Phenyl Phenyl Group (Steric Bulk) Eu->Phenyl Steric Discrimination Effect Pseudocontact Shift (Signal Splitting) Boc->Effect Ald->Effect

Caption: Mechanistic model of Eu(hfc)3 coordinating to the Boc and Aldehyde oxygens, inducing the magnetic shift.[3][4]

References

  • Gheorghiu, M. D. (n.d.).[2] Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3.[2] MIT OpenCourseWare. Retrieved from [Link][2][5]

  • Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley. (General reference for Lanthanide Shift Reagent mechanisms).

Sources

A Comparative Guide to the Validation of Analytical Methods for Quantifying N-Boc-(+/-)-3-amino-3-phenylpropanal

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, the rigorous quantification of chiral intermediates like N-Boc-(+/-)-3-amino-3-phenylpropanal is of paramount importance. This N-tert-butoxycarbonyl (Boc) protected amino aldehyde is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its chemical purity and, crucially, its enantiomeric composition, directly impacts the safety and efficacy of the final drug product. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of analytical methodologies for the validation of N-Boc-(+/-)-3-amino-3-phenylpropanal quantification, grounded in established regulatory frameworks and field-proven insights.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1] This is a mandatory requirement for the registration of any new pharmaceutical product.[2] This guide will delve into the validation of three principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method will be evaluated based on its principles, strengths, and limitations in the context of quantifying this specific chiral analyte. The validation parameters discussed are in alignment with the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a framework for the principles of analytical procedure validation.[3][4]

The Analytical Challenge: N-Boc-(+/-)-3-amino-3-phenylpropanal

The quantification of N-Boc-(+/-)-3-amino-3-phenylpropanal presents a dual challenge. Firstly, as a protected amino aldehyde, it is susceptible to degradation, necessitating careful handling and method design. Secondly, and more critically, it is a chiral molecule, existing as a racemic mixture of two enantiomers. Since enantiomers often exhibit different pharmacological activities, with one being therapeutic (eutomer) and the other being inactive or even toxic (distomer), their separation and individual quantification are essential.[5]

Comparative Overview of Analytical Techniques

A selection of the most suitable analytical techniques for the quantification of N-Boc-(+/-)-3-amino-3-phenylpropanal is presented below, with a summary of their key attributes.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Application Purity assessment, enantiomeric separation, and quantification.[6]Quantification of volatile impurities and, with derivatization, the analyte itself.[7]Structural confirmation, identification, and quantification (qNMR).[8]
Strengths High resolution, quantitative accuracy, and established methods for chiral separations.[7]High sensitivity and selectivity, especially when coupled with mass spectrometry.[9]Provides detailed structural information, definitive identification, and can quantify without a reference standard of the same compound (qNMR).[8]
Limitations Indirect structural information, requires reference standards for quantification.[6]The analyte is not inherently volatile and requires derivatization, which can introduce variability.Lower sensitivity for trace impurities compared to chromatographic methods.[7]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Chiral Separations

HPLC is the most widely employed technique for the analysis of chiral compounds in the pharmaceutical industry.[10][11] Its versatility allows for both the assessment of chemical purity (isocratic or gradient elution on a reversed-phase column) and the critical separation of enantiomers using a chiral stationary phase (CSP).[5]

Causality in Experimental Choices for HPLC Method Validation

The choice of a C18 reversed-phase column for purity analysis is based on the non-polar nature of the Boc-protecting group and the phenyl ring, allowing for good retention and separation from polar impurities.[7] For enantiomeric separation, polysaccharide-based CSPs are often the first choice due to their broad applicability in resolving a wide range of chiral compounds.[12] The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane and a more polar alcohol like isopropanol or ethanol, is critical for achieving optimal resolution between the enantiomers.

Self-Validating HPLC Protocol

A robust HPLC method validation protocol should encompass the following parameters as stipulated by ICH Q2(R2) guidelines.[13]

1. Specificity:

  • Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[13]

  • Procedure:

    • Analyze blank samples (diluent only) to ensure no interfering peaks at the retention time of the analyte and its enantiomers.

    • Analyze samples of the analyte spiked with known impurities and potential degradation products.

    • Perform forced degradation studies (acid, base, oxidation, heat, light) and demonstrate that the degradation product peaks are well-resolved from the analyte peaks.

2. Linearity:

  • Objective: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample within a given range.[14]

  • Procedure:

    • Prepare a series of at least five concentrations of the analyte reference standard spanning the expected working range (e.g., 50% to 150% of the target concentration).

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

    • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.[14]

3. Accuracy:

  • Objective: To determine the closeness of the test results obtained by the method to the true value.[13]

  • Procedure:

    • Perform recovery studies by spiking a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze each concentration in triplicate.

    • Calculate the percentage recovery at each level.

    • Acceptance Criteria: Mean recovery between 98.0% and 102.0%.[15]

4. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

    • Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.[13]

5. Robustness:

  • Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[16]

  • Procedure:

    • Introduce small variations to method parameters such as:

      • Mobile phase composition (e.g., ±2% organic solvent).

      • Column temperature (e.g., ±5 °C).

      • Flow rate (e.g., ±0.1 mL/min).

      • Wavelength of detection (e.g., ±2 nm).

    • Analyze the system suitability samples under each modified condition.

    • Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor, theoretical plates) remain within acceptable limits.

Visualization of HPLC Validation Workflow

HPLC_Validation_Workflow cluster_MethodDevelopment Method Development cluster_ValidationProtocol Validation Protocol cluster_DataAnalysis Data Analysis & Reporting MD_Start Define Analytical Target Profile MD_Selection Select Column & Mobile Phase MD_Start->MD_Selection MD_Optimization Optimize Chromatographic Conditions MD_Selection->MD_Optimization VP_Specificity Specificity MD_Optimization->VP_Specificity Proceed to Validation VP_Linearity Linearity VP_Specificity->VP_Linearity VP_Accuracy Accuracy VP_Linearity->VP_Accuracy VP_Precision Precision VP_Accuracy->VP_Precision VP_Robustness Robustness VP_Precision->VP_Robustness DA_Evaluation Evaluate Against Acceptance Criteria VP_Robustness->DA_Evaluation DA_Report Generate Validation Report DA_Evaluation->DA_Report

Caption: Workflow for HPLC method validation.

Gas Chromatography-Mass Spectrometry (GC-MS): A Sensitive Alternative

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[17] For non-volatile compounds like N-Boc-(+/-)-3-amino-3-phenylpropanal, derivatization is a necessary step to increase volatility. Silylation is a common derivatization technique for compounds with active hydrogens.

Causality in Experimental Choices for GC-MS Method Validation

The choice of a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is based on their reactivity and the stability of the resulting derivatives. The selection of a low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for the separation of these relatively non-polar derivatives. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

Self-Validating GC-MS Protocol

The validation of a GC-MS method follows similar principles to HPLC, with some specific considerations for the derivatization step and the mass spectrometric detection.

1. Specificity:

  • Procedure: In addition to the steps outlined for HPLC, the specificity of the GC-MS method is further enhanced by monitoring characteristic fragment ions of the derivatized analyte. The absence of these ions in blank and placebo samples at the retention time of the analyte confirms specificity.

2. Linearity, Accuracy, and Precision:

  • Procedure: The validation of these parameters is performed as described for HPLC. However, it is crucial to ensure the consistency and completeness of the derivatization reaction across the range of concentrations. An internal standard is often used to correct for any variability in the derivatization and injection process.

3. Robustness:

  • Procedure: In addition to the GC parameters (e.g., oven temperature program, carrier gas flow rate), the robustness of the derivatization procedure should be evaluated by introducing small variations in reaction time and temperature.

Visualization of GC-MS Derivatization and Analysis

GCMS_Workflow cluster_SamplePrep Sample Preparation cluster_GCMS_Analysis GC-MS Analysis cluster_DataProcessing Data Processing SP_Sample N-Boc-(+/-)-3-amino -3-phenylpropanal Sample SP_Derivatization Derivatization (e.g., Silylation) SP_Sample->SP_Derivatization GA_Injection Injection into GC SP_Derivatization->GA_Injection Inject Derivatized Sample GA_Separation Separation in Capillary Column GA_Injection->GA_Separation GA_Ionization Ionization (EI) GA_Separation->GA_Ionization GA_Detection Mass Detection (MS) GA_Ionization->GA_Detection DP_Chromatogram Chromatogram Generation GA_Detection->DP_Chromatogram DP_Quantification Quantification using Characteristic Ions DP_Chromatogram->DP_Quantification

Caption: Workflow for GC-MS analysis with derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structural Confirmation and Quantification

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[6] Quantitative NMR (qNMR) has emerged as a powerful technique for determining the concentration of an analyte without the need for a specific reference standard of that analyte.[8] Instead, a certified internal standard of a different compound is used.

Causality in Experimental Choices for NMR Method Validation

The choice of a deuterated solvent is critical for NMR analysis. For N-Boc protected compounds, chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6) are commonly used.[6] The selection of an appropriate internal standard for qNMR should be based on its chemical stability, lack of overlapping signals with the analyte, and a known purity. The aldehyde proton signal of N-Boc-(+/-)-3-amino-3-phenylpropanal would be a suitable signal for quantification due to its expected distinct chemical shift.

Self-Validating qNMR Protocol

1. Specificity:

  • Procedure: The high resolution of NMR spectra provides inherent specificity. The assignment of all signals in the ¹H and ¹³C NMR spectra confirms the identity of the analyte and allows for the identification of any impurities with distinct signals.

2. Linearity:

  • Procedure: A series of solutions containing a fixed concentration of the internal standard and varying concentrations of the analyte are prepared. The ratio of the integral of the analyte's quantification signal to the integral of the internal standard's signal is plotted against the analyte concentration.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

3. Accuracy and Precision:

  • Procedure: These parameters are assessed by preparing and analyzing multiple samples at different concentration levels and comparing the qNMR results to the gravimetrically prepared concentrations.

4. Robustness:

  • Procedure: The robustness of the qNMR method can be evaluated by assessing the impact of variations in experimental parameters such as the relaxation delay (d1) and the number of scans.

Visualization of qNMR Principle

qNMR_Principle cluster_Sample Sample Preparation cluster_NMR_Acquisition NMR Data Acquisition cluster_DataAnalysis Data Analysis S_Analyte Known Mass of Analyte S_Mix Homogeneous Solution S_Analyte->S_Mix S_Standard Known Mass of Internal Standard S_Standard->S_Mix S_Solvent Deuterated Solvent S_Solvent->S_Mix NA_Acquire Acquire ¹H NMR Spectrum S_Mix->NA_Acquire DA_Integrate Integrate Analyte & Standard Signals NA_Acquire->DA_Integrate DA_Calculate Calculate Molar Ratio from Integral Ratio DA_Integrate->DA_Calculate DA_Quantify Determine Analyte Purity/Concentration DA_Calculate->DA_Quantify

Sources

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Tert-butyl N-(3-oxo-1-phenylpropyl)carbamate
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Tert-butyl N-(3-oxo-1-phenylpropyl)carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.